molecular formula C10H12N2O2 B158401 1-(4-Nitrophenyl)pyrrolidine CAS No. 10220-22-1

1-(4-Nitrophenyl)pyrrolidine

Cat. No.: B158401
CAS No.: 10220-22-1
M. Wt: 192.21 g/mol
InChI Key: IXQSJUBRGIJRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)pyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525710. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSJUBRGIJRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326236
Record name 1-(4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10220-22-1
Record name 10220-22-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Nitrophenyl)pyrrolidine chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Nitrophenyl)pyrrolidine: Chemical and Physical Properties

Introduction

This compound is an aromatic organic compound that incorporates a pyrrolidine ring substituted at the nitrogen atom with a 4-nitrophenyl group. This molecule serves as a valuable building block in organic synthesis and has been a subject of interest in materials science, particularly in the study of nonlinear optical properties. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and logical workflows for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

PropertyValueReference
CAS Number 10220-22-1[1][2]
Molecular Formula C₁₀H₁₂N₂O₂[1][2]
Molecular Weight 192.21 g/mol [1][2]
Melting Point 167-169 °C[1]
Boiling Point 349.9 ± 25.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 165.4 ± 23.2 °C[1]
LogP 2.87[1]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[1]
Refractive Index 1.596[1]
Crystal System Orthorhombic[3]
Space Group Pbca[3]
Cell Parameters a=10.3270 Å, b=9.9458 Å, c=18.6934 Å, Z=8[3]

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-nitrobenzene and pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluoride by the nucleophilic pyrrolidine.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Pyrrolidine[4]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

  • Add pyrrolidine (1.1-1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction studies can be grown using the slow evaporation solution growth technique.[3]

Procedure:

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture thereof) at a slightly elevated temperature.

  • Filter the solution to remove any insoluble impurities.

  • Allow the solvent to evaporate slowly at a constant temperature in a dust-free environment.

  • Harvest the resulting single crystals once they have reached a suitable size.

Characterization and Analysis

A comprehensive characterization of this compound involves a combination of spectroscopic and analytical techniques to confirm its structure, purity, and physical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups present in the molecule, such as the N-O stretching of the nitro group and C-N stretching of the pyrrolidine ring.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • UV-Visible Spectroscopy: This technique is used to study the electronic absorption properties of the compound.[3]

  • Single Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and providing detailed crystallographic information.[3]

  • Thermal Analysis (TG/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and phase transitions of the compound.[3]

Visualizations

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Workflow reagents 1-Fluoro-4-nitrobenzene + Pyrrolidine reaction Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Characterization_Workflow product Synthesized Product structure Structural Elucidation product->structure purity Purity & Identity product->purity physical Physical Properties product->physical nmr NMR (¹H, ¹³C) structure->nmr ftir FTIR structure->ftir xrd Single Crystal XRD structure->xrd purity->nmr ms Mass Spectrometry purity->ms physical->xrd thermal Thermal Analysis (TGA/DTA) physical->thermal uvvis UV-Vis Spectroscopy physical->uvvis

Caption: Analytical workflow for the characterization of this compound.

References

Unveiling the Solid-State Architecture of 1-(4-Nitrophenyl)pyrrolidine: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the crystal structure, conformation, and experimental determination of 1-(4-Nitrophenyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the crystallographic structure of this compound, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail the key structural parameters, the experimental protocols for its characterization, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystalline form of this compound has been characterized through single-crystal X-ray diffraction analysis. The compound crystallizes in an orthorhombic system, which is defined by three unequal axes at right angles. The systematic absences in the diffraction pattern led to the determination of the space group as Pbca. This centrosymmetric space group imposes specific symmetry constraints on the arrangement of molecules within the crystal lattice. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.3270 (5)
b (Å)9.9458 (6)
c (Å)18.6934 (12)
α (°)90
β (°)90
γ (°)90
Z8

Note: Detailed bond lengths, bond angles, and torsion angles for this compound are not publicly available in the cited literature.

Molecular Conformation

While specific torsion angles are not available, the conformation of the pyrrolidine ring is a critical aspect of the molecule's three-dimensional structure. The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The nature and degree of this puckering are influenced by the electronic and steric effects of its substituents. In the case of this compound, the attachment of the nitrophenyl group to the nitrogen atom will significantly influence the local geometry and the overall packing of the molecules in the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound involved a sequence of experimental procedures, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown using the slow evaporation solution growth technique.[1] This method involves dissolving the synthesized compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of high-quality single crystals.

X-ray Diffraction Analysis

The grown crystals were subjected to single-crystal X-ray diffraction analysis to determine their internal atomic arrangement.[1] A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at specific angles, is recorded by a detector. The intensity and position of these reflections are used to determine the unit cell dimensions and the space group of the crystal. Further analysis of the diffraction data allows for the solution of the crystal structure, which involves determining the positions of all atoms within the asymmetric unit. The final step is the refinement of the structural model to achieve the best possible fit with the experimental data.

Experimental Workflow

The logical flow of the experimental process for the structural determination of this compound is illustrated in the following diagram.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_result Final Output Synthesis Synthesis of this compound Dissolution Dissolution in a Suitable Solvent Synthesis->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation CrystalFormation Single Crystal Formation SlowEvaporation->CrystalFormation Mounting Crystal Mounting CrystalFormation->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement CrystallographicData Crystallographic Data (Unit Cell, Space Group, etc.) StructureRefinement->CrystallographicData

References

A Technical Guide to 1-(4-Nitrophenyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)pyrrolidine, a versatile chemical scaffold with significant implications for drug discovery and development. This document details its chemical and physical properties, outlines relevant synthetic protocols, and explores the biological activities of its derivatives, offering insights into its potential as a precursor for novel therapeutic agents.

Core Compound Identification

IdentifierValueReference
CAS Number 10220-22-1[1][2]
Molecular Formula C10H12N2O2[1]
Molecular Weight 192.21 g/mol [1]
Canonical SMILES C1CCN(C1)C2=CC=C(C=C2)--INVALID-LINK--[O-][3]
InChI InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2[3]
InChIKey IXQSJUBRGIJRCV-UHFFFAOYSA-N[3]

Physicochemical and Crystallographic Data

This compound has been characterized as a crystalline solid. A detailed analysis of its single crystal structure reveals an orthorhombic space group Pbca.[4] The key crystallographic and physicochemical parameters are summarized below.

ParameterValueReference
Crystal System Orthorhombic[4]
Space Group Pbca[4]
Cell Parameters a = 10.3270(5) Å, b = 9.9458(6) Å, c = 18.6934(12) Å[4]
Z Value 8[4]
Predicted XlogP 2.9[3]

Characterization of the compound has been further substantiated through various spectroscopic techniques including Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, UV-Visible and photoluminescence (PL) spectroscopy to analyze its absorbance and luminescence properties, and thermogravimetric/differential thermal analysis (TG/DTA) to study its thermal stability.[4]

Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride (A Pyrovalerone Analog)

This protocol describes the synthesis of a more complex derivative and is adapted from a study on monoamine uptake inhibitors.[5]

Procedure:

  • To an ice-cooled solution of dichloromethane (CH2Cl2, 50 mL), add a 50% w/w aqueous solution of hydrogen peroxide (H2O2, 7 mL, 0.12 mol).

  • Slowly add trifluoroacetic anhydride (23 mL, 0.14 mol) to the solution via syringe.

  • Allow the solution to warm to room temperature.

  • The precursor, an amino-pyrrolidine derivative, is then oxidized to yield the 1-(4-nitrophenyl) substituted compound.

  • The final product is isolated as the hydrochloride salt.

Synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid

This method details the synthesis of a sulfonamide derivative, showcasing the reactivity of the pyrrolidine nitrogen with a nitrophenyl-containing electrophile.[6]

Procedure:

  • Dissolve 4-hydroxyproline (5 mmol) and sodium carbonate (Na2CO3, 5 mmol) in water (15 mL) with continuous stirring.

  • Cool the solution to -5 °C.

  • Add 4-nitrobenzenesulfonyl chloride (5 mmol) in four portions over a period of 1 hour.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Acidify the mixture to a pH of 2 using 20% HCl to precipitate the product.

  • Filter, wash, and air-dry the resulting white product.

Biological Activity and Therapeutic Relevance

The pyrrolidine ring is a prominent scaffold in medicinal chemistry, and the introduction of a 4-nitrophenyl group can significantly influence the biological activity of the resulting molecule.[7][8][9] While this compound itself is likely a key intermediate, its derivatives have shown promise in various therapeutic areas.

Anti-inflammatory Potential

A fluorinated derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been investigated for its effects on Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.[10] FPP was found to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), key transcription factors in the inflammatory cascade. This suggests that derivatives of the this compound scaffold could be developed as novel anti-inflammatory agents.[10]

Central Nervous System Activity

Analogs of this compound have been synthesized and evaluated as inhibitors of monoamine transporters (DAT, SERT, NET).[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. The study revealed that certain 2-aminopentanophenone derivatives containing the this compound moiety are potent and selective inhibitors of the dopamine and norepinephrine transporters, highlighting their potential in the development of treatments for conditions like cocaine abuse.[5]

The table below summarizes the in vitro activity of a representative analog, 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride (4l), from the study.[5]

TransporterKi (nM)IC50 (nM)
DAT 130 ± 19160 ± 12
SERT >10,000>10,000
NET 400 ± 60500 ± 50
Anticancer and Antimicrobial Applications

The pyrrolidine scaffold is a common feature in many anticancer and antimicrobial agents.[7][9] For instance, novel pyrrolidine-derived thiosemicarbazones have been synthesized and shown to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making them potential anticancer and antimicrobial agents.[11] Another study demonstrated that chalcone analogs incorporating pyrrolidine and nitrophenyl groups exhibit antiproliferative activity against breast cancer cell lines.[12]

Signaling Pathways and Mechanisms of Action

As exemplified by the derivative 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), compounds based on the this compound core can modulate key inflammatory signaling pathways. FPP exerts its effects by intervening in the Toll-like receptor signaling cascade, which involves two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.[10] Both pathways culminate in the activation of transcription factors that drive the expression of inflammatory mediators.

Below is a diagram illustrating the inhibitory effect of FPP on the TLR signaling pathway.

TLR_Pathway_Inhibition cluster_receptor Cell Membrane cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway TLR TLR Agonist -> TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression (COX-2, iNOS, CXCL10) NFkB->Inflammation TBK1 TBK1/IKKε TRIF->TBK1 IRF3 IRF3 Activation TBK1->IRF3 IRF3->Inflammation FPP This compound Derivative (FPP) FPP->NFkB Inhibits FPP->IRF3 Inhibits

Caption: Inhibition of TLR signaling by a this compound derivative.

Conclusion

This compound is a valuable building block in medicinal chemistry. While it may primarily serve as a synthetic intermediate, the diverse and potent biological activities of its derivatives underscore the importance of this chemical scaffold. From anti-inflammatory and CNS-active agents to potential anticancer and antimicrobial compounds, the this compound core offers a versatile platform for the design and development of next-generation therapeutics. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.

References

An In-Depth Technical Guide on the Reaction Mechanisms Involving 1-(4-Nitrophenyl)pyrrolidine and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms, experimental protocols, and quantitative data related to the interaction of 1-(4-nitrophenyl)pyrrolidine with amines. The content is structured to serve as a valuable resource for professionals in chemical research and drug development, offering detailed insights into the synthesis and potential applications of the resulting compounds.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism governing the interaction between this compound and amines is nucleophilic aromatic substitution (SNAr) . In this reaction, the amine acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound. The nitro group (-NO2) at the para position is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

The reaction proceeds in a stepwise manner:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The reaction concludes with the departure of a leaving group, which in the case of a substitution reaction involving an amine nucleophile displacing another group on the ring would be that other group. However, if the reaction involves the amine acting on a derivative of this compound, the specific leaving group would depend on the starting material. In the context of the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine, the fluoride ion is the leaving group[1]. For reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, methanol is eliminated[2][3].

The overall rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic effects of the substituents on the aromatic ring.

Below is a diagram illustrating the proposed SNAr mechanism for the reaction of a generic amine with a this compound derivative where X is a leaving group.

SNAr_Mechanism reactant1 This compound Derivative intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Amine (R-NH2) reactant2->intermediate product Substituted Product intermediate->product Leaving Group Departure leaving_group Leaving Group (X-) intermediate->leaving_group

Caption: Proposed SNAr mechanism.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives of this compound with amines can be adapted from established procedures for similar SNAr reactions. The following are generalized methodologies based on analogous transformations found in the literature.

General Synthesis of N-Aryl Pyrrolidines via SNAr

This protocol is adapted from the synthesis of related N-aryl-substituted azacycles.

Materials:

  • This compound derivative (e.g., 4-fluoro-1-nitrobenzene as a precursor)

  • Amine (primary or secondary)

  • Solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)

  • Base (e.g., K2CO3, Et3N)

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrrolidine derivative.

Synthesis of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one Hydrochloride

A specific example of a related synthesis is that of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride[4]. The synthesis involves the reaction of an α-bromoketone with pyrrolidine.

Step 1: Synthesis of α-bromo-4-nitrovalerophenone

  • 4'-Nitrovalerophenone is brominated selectively with bromine in the presence of a catalytic amount of aluminum trichloride to provide the α-bromoketone quantitatively. The α-bromoketone is used without further purification.

Step 2: Reaction with Pyrrolidine

  • The crude α-bromoketone is reacted with pyrrolidine at room temperature to yield 1-(4-nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one.

Step 3: Formation of the Hydrochloride Salt

  • The resulting amine is converted to its hydrochloride salt and recrystallized from ethanol/ether for biological assay.

The following diagram illustrates a general experimental workflow for the synthesis and purification of these compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants: This compound derivative Amine Base reaction Reaction at Elevated Temperature reactants->reaction solvent Solvent solvent->reaction quench Quench with Water reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General experimental workflow.

Quantitative Data

Quantitative data for the reactions of this compound with amines is not extensively available in the public domain. However, data from analogous reactions provide valuable insights into expected yields and reaction conditions.

ReactantsProductSolventTemp (°C)Time (h)Yield (%)Reference
4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and 4-methoxybenzylamine4-(1-((4-methoxybenzyl)amino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dioneDMF95562[5]
2-methoxy-3-X-5-nitrothiophenes and pyrrolidine2-(pyrrolidin-1-yl)-3-X-5-nitrothiophenesMethanol---[3]
4-fluoro-1-nitrobenzene and pyrrolidineThis compound----[1]

Note: The table summarizes data from related reactions to provide an indication of typical reaction parameters and outcomes.

Relevance in Drug Development

Pyrrolidine-containing compounds are prevalent in medicinal chemistry and are found in numerous FDA-approved drugs[6]. The pyrrolidine scaffold is a versatile building block in drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions. The nitrogen atom of the pyrrolidine ring is often a key site for substitution to modulate pharmacological activity[7].

The synthesis of novel this compound derivatives through reactions with amines can lead to the discovery of new chemical entities with potential therapeutic applications. For example, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are potent monoamine uptake inhibitors[4].

The logical relationship in a drug discovery context can be visualized as follows:

Drug_Discovery_Logic start This compound Scaffold reaction Reaction with Diverse Amines (SNAr) start->reaction library Library of Novel Pyrrolidine Derivatives reaction->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow.

Conclusion

The reaction between this compound and amines, proceeding primarily through a nucleophilic aromatic substitution mechanism, offers a robust pathway for the synthesis of a diverse range of substituted pyrrolidine derivatives. While direct literature on this specific reaction is sparse, analogous transformations provide a solid foundation for developing experimental protocols and predicting reaction outcomes. The resulting compounds are of significant interest to the drug development community, as the pyrrolidine scaffold is a well-established pharmacophore. Further research into these reactions is warranted to explore the full potential of the resulting chemical space for therapeutic applications.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of Nitrophenyl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[1][3] The introduction of a nitrophenyl group to this scaffold has given rise to a class of compounds with a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the current research on nitrophenyl-pyrrolidine derivatives, summarizing their biological activities, detailing key experimental protocols, and visualizing the underlying molecular mechanisms.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potent anticancer activity of N-(nitrophenyl)-l-prolinamides, a subset of nitrophenyl-pyrrolidine derivatives. These compounds have demonstrated significant inhibitory effects against a range of human cancer cell lines.

A key study synthesized a series of N-(4′-substituted phenyl)-l-prolinamides and evaluated their cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] The results, summarized in the table below, showcase the percentage of cell inhibition at a concentration of 100 µM.

CompoundSGC7901 (Gastric) % InhibitionHCT-116 (Colon) % InhibitionHepG2 (Liver) % InhibitionA549 (Lung) % InhibitionReference
4a -93.33 ± 1.36-95.41 ± 0.67[4]
4s ---70.13 ± 3.41[4]
4u 8.02 ± 1.54 (viability)81.29 ± 2.32-83.36 ± 1.70[4]
4w 27.27 ± 2.38 (viability)---[4]
5-Fluorouracil -81.20 ± 0.08-64.29 ± 2.09[4]

Data represents mean ± standard deviation (n=3). For compounds 4u and 4w against SGC7901, the data is presented as percentage cell viability.

Notably, compound 4a exhibited superior antitumor activity against A549 and HCT-116 cell lines compared to the standard anticancer drug, 5-fluorouracil.[4] Similarly, compounds 4s and 4u also showed stronger potency against the A549 cell line.[4] These findings underscore the potential of N-(nitrophenyl)-l-prolinamides as broad-spectrum anticancer agents.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, A549)

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-pyrrolidine derivatives (e.g., 100 µM) and a vehicle control (DMSO). 5-Fluorouracil can be used as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control.

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate 72h (Compound Exposure) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5h (Formazan Formation) add_mtt->incubate3 add_dmso Add DMSO (Solubilization) incubate3->add_dmso read_absorbance Measure Absorbance (492 nm) add_dmso->read_absorbance analyze Data Analysis read_absorbance->analyze Calculate % Inhibition

Workflow for the MTT Cell Viability Assay.

Antibacterial Activity: Combating Drug-Resistant Pathogens

The emergence of antibiotic-resistant bacteria poses a significant threat to global health.[5] Nitrophenyl-pyrrolidine derivatives have emerged as a promising class of antibacterial agents. Specifically, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and N-(o-nitrophenyl)cycloamino-2-carboxylic acids have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[5][6]

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6]

CompoundBacterial StrainMIC (µg/mL)Reference
3a Enterobacter cloacae15.6[5]
3a Staphylococcus aureus>15.6[5]
3c Enterococcus faecalis15.6[5]
3g Proteus mirabilis15.6[5]
4b Staphylococcus aureus15.6[6]

These results indicate that specific substitutions on the nitrophenyl-pyrrolidine scaffold can lead to potent antibacterial activity against various pathogenic strains.[5][6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Nitrophenyl-pyrrolidine derivatives

  • Standard antibiotics (e.g., Streptomycin, Nalidixic acid)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

broth_microdilution_workflow cluster_setup Assay Setup cluster_incubation Inoculation & Incubation cluster_results Result Analysis prepare_compounds Prepare Serial Dilutions of Test Compounds inoculate_plate Inoculate 96-well Plate prepare_compounds->inoculate_plate prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 16-20h inoculate_plate->incubate_plate read_results Visually Inspect for Bacterial Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic final_result MIC Value determine_mic->final_result Lowest concentration with no growth

Workflow for the Broth Microdilution Assay.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is implicated in a wide range of diseases. Certain nitrophenyl-pyrrolidine derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the immune response. One such compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been demonstrated to inhibit Toll-like receptor (TLR) signaling pathways.[1]

TLRs are crucial for recognizing pathogen-associated molecular patterns and initiating an innate immune response.[1] This response is mediated through two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which converge on the activation of transcription factors like NF-κB and IRF3.[1] MNP has been shown to inhibit the activation of both NF-κB and IRF3, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

TLR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc translocates MNP MNP (Nitrophenyl-pyrrolidine) MNP->MyD88 inhibits MNP->TRIF inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkappaB_nuc->Inflammatory_Genes IRF3_nuc->Inflammatory_Genes

References

The Discovery and Synthesis of 1-(4-Nitrophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery, synthesis, and potential biological significance of 1-(4-Nitrophenyl)pyrrolidine. The document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes the synthetic workflow and a probable associated signaling pathway.

Core Concepts and Discovery

This compound is a chemical compound that has been characterized through various analytical techniques. A key method for its preparation involves nucleophilic aromatic substitution (SNA), a fundamental reaction in organic chemistry. This process typically involves the reaction of an activated aromatic ring, in this case, a nitro-substituted benzene derivative, with a nucleophile, pyrrolidine. The electron-withdrawing nature of the nitro group facilitates the substitution of a leaving group on the aromatic ring.

Crystals of this compound have been grown and characterized using single-crystal X-ray analysis, which revealed an orthorhombic crystal system.[1] Further characterization has been performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and photoluminescence (PL) spectroscopy to identify functional groups and analyze its optical properties.[1]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and crystallographic data reported for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
Melting Point167-169 °C
Boiling Point349.9 ± 25.0 °C at 760 mmHg
Density1.2 ± 0.1 g/cm³

Table 2: Crystallographic Data [1]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a10.3270(5) Å
b9.9458(6) Å
c18.6934(12) Å
Z8

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on established methods for nucleophilic aromatic substitution reactions involving similar substrates.

Objective: To synthesize this compound from 1-fluoro-4-nitrobenzene and pyrrolidine.

Materials:

  • 1-fluoro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF) as the solvent.

  • Add pyrrolidine (1.2 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Expected Yield: While a specific yield for this exact reaction is not cited in the provided search results, similar nucleophilic aromatic substitution reactions typically proceed in good to excellent yields (70-95%).

Visualizations

Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Synthesis_Workflow Reactants 1-fluoro-4-nitrobenzene + Pyrrolidine + K₂CO₃ in DMF Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Heat (80-90°C) Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK_complex IKK Complex MyD88->IKK_complex TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_n IRF3 IRF3->IRF3_n dimerizes & translocates Compound This compound (Putative Inhibitor) Compound->TLR4 Inhibits (Putative) Compound->IKK_complex Inhibits (Putative) Compound->TBK1_IKKi Inhibits (Putative) Inflammatory_Genes Inflammatory Gene Expression NFκB_n->Inflammatory_Genes IRF3_n->Inflammatory_Genes

References

Technical Guide: Determining the Solubility of 1-(4-Nitrophenyl)pyrrolidine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedures for determining the solubility of the organic compound 1-(4-Nitrophenyl)pyrrolidine in a range of common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols outlined herein can be employed to generate reliable and reproducible solubility data essential for applications in chemical research and drug development.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of approximately 192.21 g/mol .[1] Its structure consists of a pyrrolidine ring attached to a phenyl group, which is substituted with a nitro group at the para position. Understanding its solubility profile is crucial for its use in synthesis, formulation, and biological assays.

Physical and Chemical Properties:

  • Molecular Formula: C₁₀H₁₂N₂O₂[1]

  • Molecular Weight: 192.21 g/mol [1]

  • Melting Point: 167-169 °C[2]

  • Appearance: Solid (at room temperature)

Theoretical Solubility Considerations

The solubility of an organic compound is governed by the principle of "like dissolves like."[3] The structure of this compound possesses both non-polar (the phenyl and pyrrolidine rings) and polar (the nitro group) characteristics. This suggests that its solubility will vary across solvents of different polarities.

  • Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar nitro group may allow for some interaction with polar solvents. However, the largely non-polar hydrocarbon backbone will likely limit its solubility in highly polar solvents like water.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar regions of the molecule suggest it will be more soluble in non-polar solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents are often effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound.

Quantitative Solubility Data

SolventMolar PolarityTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Water10.225
Methanol6.625
Ethanol5.225
Acetone5.125
Dichloromethane3.125
Ethyl Acetate4.425
Chloroform4.125
Toluene2.425
Hexane0.125
Dimethyl Sulfoxide (DMSO)7.225
Dimethylformamide (DMF)6.425

Experimental Protocol for Solubility Determination

The following protocol outlines the shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[3]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Spatula

  • Vortex mixer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). An excess is necessary to ensure a saturated solution is formed.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

    • Visually inspect the vials to confirm the presence of undissolved solid at the bottom.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

4.3. Qualitative Solubility Assessment

For a rapid, preliminary assessment, a qualitative approach can be used.[4][5]

  • Add approximately 25 mg of this compound to a test tube.[4]

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[4]

  • Observe whether the solid dissolves completely.

  • Classify the solubility as:

    • Soluble: Dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No noticeable dissolution.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent to vial A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (24-72 hours) C->D E Allow solid to settle (≥24 hours) D->E F Withdraw supernatant E->F G Filter through 0.45 µm syringe filter F->G H Dilute sample G->H I Quantify concentration (HPLC/UV-Vis) H->I J Calculate Solubility I->J

Caption: Workflow for determining the solubility of an organic compound.

Safety Precautions

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

By following these detailed protocols, researchers can generate high-quality, reliable data on the solubility of this compound, which is essential for its effective application in scientific research and development.

References

Thermogravimetric Analysis of 1-(4-Nitrophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-(4-Nitrophenyl)pyrrolidine, a compound of interest in various research and development sectors. This document outlines the expected thermal behavior, a detailed experimental protocol for TGA, and a plausible thermal decomposition pathway based on established chemical principles.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is invaluable for determining the thermal stability, composition, and decomposition kinetics of materials.[1] A typical TGA instrument consists of a high-precision balance, a furnace, a sample platform, and a purge gas system to control the environment around the sample.[2] The resulting data, often presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), provides insights into various thermal events such as desolvation, decomposition, and oxidation.

Thermal Properties of this compound

The thermal properties of crystalline this compound have been investigated using thermogravimetric and differential thermal analysis (TG/DTA).[1] While the specific quantitative data from the definitive study by Kalainathan et al. is noted in the scientific literature, the full experimental values are contained within the primary publication.[1] For the purpose of this guide, the data presentation table below is structured to accommodate these key thermal decomposition parameters.

Data Presentation

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Residual Mass (%)
Decomposition Step 1Data from primary sourceData from primary sourceData from primary sourceData from primary source
Final Residue-Data from primary source-Data from primary source

Note: The specific quantitative data for the thermal decomposition of this compound is reported in "Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY)" by S. Kalainathan, et al., published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Experimental Protocol for TGA of this compound

The following is a detailed methodology for conducting the thermogravimetric analysis of this compound, based on established protocols for organic compounds.[3]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C is required. The instrument should have a programmable temperature controller and a system for delivering a consistent inert purge gas.

3.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.[3] Alumina or platinum crucibles are commonly used.[3]

3.3. TGA Measurement Parameters

  • Purge Gas: A high-purity inert gas, such as nitrogen or argon, is used to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30°C) for a sufficient time to allow the balance to stabilize.

    • Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate. A common heating rate for such analyses is 10°C/min or 20°C/min.[4]

  • Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

3.4. Data Analysis

The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the DTG curve), and the percentage of mass loss at each decomposition step. The final residual mass is also recorded.

Visualizations

4.1. TGA Experimental Workflow

The following diagram illustrates the logical workflow of a typical TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Processing weigh Weigh Sample (5-10 mg) load Load into Crucible weigh->load instrument Place Crucible in TGA load->instrument program Set Temperature Program (e.g., 10°C/min) instrument->program gas Set Inert Gas Flow (e.g., N2, 20 mL/min) program->gas start Start Experiment gas->start record Record Mass vs. Temp start->record plot Generate TGA/DTG Curves record->plot analyze Analyze Thermal Events plot->analyze

A flowchart of the TGA experimental workflow.

4.2. Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a multi-stage process. The initial decomposition is likely initiated by the cleavage of the weakest bonds in the molecule. Based on the known thermal behavior of nitroaromatic compounds and pyrrolidine derivatives, a plausible decomposition pathway is proposed below.

Decomposition_Pathway cluster_initial Initial Decomposition cluster_intermediates Formation of Intermediates cluster_final Final Products parent This compound nitro_cleavage C-NO2 Bond Cleavage parent->nitro_cleavage ring_opening Pyrrolidine Ring Opening parent->ring_opening radicals Phenyl & Pyrrolidinyl Radicals nitro_cleavage->radicals gaseous_products_1 NOx Gases nitro_cleavage->gaseous_products_1 pyrrolidine_fragments Smaller Aliphatic Fragments ring_opening->pyrrolidine_fragments volatiles Volatile Organic Compounds radicals->volatiles pyrrolidine_fragments->volatiles char_residue Carbonaceous Residue volatiles->char_residue

A hypothesized thermal decomposition pathway for this compound.

Discussion of Decomposition

The decomposition of this compound likely begins with either the homolytic cleavage of the C-NO2 bond, a common initial step for nitroaromatic compounds, or the opening of the pyrrolidine ring. The C-NO2 bond scission would lead to the formation of a nitrophenyl radical and a pyrrolidinyl radical, along with the release of nitrogen oxides. The pyrrolidine ring can undergo thermal fragmentation to produce smaller, volatile hydrocarbon and nitrogen-containing species. These initial decomposition products would then undergo further reactions, leading to the formation of a complex mixture of volatile organic compounds and a final carbonaceous residue at higher temperatures.

Conclusion

This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. While the specific quantitative data is dependent on the primary literature, the provided experimental protocol and hypothesized decomposition pathway offer a solid foundation for researchers and scientists working with this compound. The use of TGA is crucial for elucidating the thermal stability and degradation profile of this compound, which is essential information for its handling, storage, and application in various fields, including drug development.

References

Supramolecular Architecture and Non-Covalent Interactions in Nitrophenyl Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of supramolecular chemistry offers profound insights into the design and function of molecular systems, with nitrophenyl derivatives emerging as a class of compounds exhibiting a rich diversity of non-covalent interactions. This technical guide provides a comprehensive overview of the supramolecular architecture of these derivatives, with a focus on the fundamental non-covalent forces that govern their self-assembly. Detailed experimental protocols for the synthesis, crystallographic analysis, and spectroscopic investigation of nitrophenyl compounds are presented, alongside computational methods for the quantification of interaction energies. Quantitative data on various non-covalent interactions, including hydrogen bonds, π-π stacking, C-H···π interactions, and halogen bonds, are systematically tabulated to facilitate comparative analysis. Furthermore, this guide utilizes graphical representations to elucidate experimental workflows and the hierarchical nature of non-covalent interactions, offering a valuable resource for researchers in materials science, crystal engineering, and drug development.

Introduction to Supramolecular Chemistry of Nitrophenyl Derivatives

Nitrophenyl derivatives are organic compounds containing one or more nitro (–NO₂) groups attached to a phenyl ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, creating regions of positive and negative electrostatic potential. This electronic landscape is the primary driver for a variety of specific and directional non-covalent interactions, which dictate the assembly of these molecules into well-defined supramolecular architectures in the solid state.

The study of these interactions is paramount for the rational design of functional materials with tailored properties, including nonlinear optical materials, explosives, and pharmaceutical cocrystals. In the context of drug development, understanding and controlling non-covalent interactions is crucial for predicting and optimizing drug-receptor binding, solubility, and bioavailability.

This guide will delve into the key non-covalent interactions observed in nitrophenyl derivatives, providing both the theoretical framework and practical methodologies for their investigation.

Key Non-Covalent Interactions in Nitrophenyl Derivatives

The supramolecular structures of nitrophenyl derivatives are predominantly governed by a combination of the following non-covalent interactions:

  • Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This leads to the formation of a wide array of hydrogen bonding motifs, including N-H···O, O-H···O, and C-H···O interactions. These bonds play a crucial role in stabilizing crystal packing. For instance, in the crystal structure of 4-nitrophenol, strong O-H···O hydrogen bonds link the molecules into chains.[1]

  • π-π Stacking Interactions: The electron-deficient nature of the nitrophenyl ring facilitates π-π stacking interactions with electron-rich aromatic systems. These interactions are characterized by the face-to-face or offset arrangement of aromatic rings and are critical in the formation of columnar or layered structures.

  • C-H···π Interactions: The acidic C-H bonds of the aromatic ring can act as hydrogen bond donors to the π-system of an adjacent nitrophenyl ring. These interactions, although weaker than conventional hydrogen bonds, are ubiquitous in organic crystals and contribute significantly to the overall stability of the supramolecular assembly.

  • Halogen Bonding: In nitrophenyl derivatives containing halogen substituents, the electrophilic region on the halogen atom (σ-hole) can interact with the nucleophilic oxygen atoms of the nitro group or other Lewis basic sites. The directionality and strength of halogen bonds make them a powerful tool in crystal engineering.

  • Nitro···π and Nitro···Nitro Interactions: The nitro group itself can participate in specific interactions. The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can interact with electron-rich π-systems. Additionally, attractive interactions between the positive nitrogen and negative oxygen atoms of adjacent nitro groups contribute to the packing of nitroaromatic compounds.[1]

Quantitative Analysis of Non-Covalent Interactions

The precise characterization of supramolecular architectures relies on the quantitative analysis of the geometric and energetic parameters of the non-covalent interactions. This data is primarily obtained from single-crystal X-ray diffraction studies and computational chemistry.

Table 1: Hydrogen Bonding Geometry in Selected Nitrophenyl Derivatives

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)CSD Refcode
4-NitrophenolO-H···O0.841.882.72175AWEVUV[1]
2-Amino-5-nitrobenzophenoneN-H···O0.862.243.06159-
Bis(2-nitrophenyl) sulphideC-H···O0.932.453.36166-

Table 2: π-π Stacking Parameters in Selected Nitrophenyl Derivatives

CompoundInteracting RingsCentroid-Centroid Distance (Å)Interplanar Angle (°)Slip Angle (°)CSD Refcode
1-(4-nitrophenyl)-4-phenyl-2,4-bis(phenylethynyl)butadienenitrophenyl-phenyl3.850.025.4-
-phenyl-phenyl3.780.022.1-

Table 3: C-H···π Interaction Geometry in Selected Nitrophenyl Derivatives

CompoundC-H···Cg (π-ring)H···Cg (Å)C-H···Cg (°)CSD Refcode
5-(4-methoxyphenyl)-1-phenylpent-4-ene-1,3-dioneC-H···phenyl2.85145-

Table 4: Halogen Bonding Parameters in Selected Nitrophenyl Derivatives

CompoundDonor-X···AcceptorX···A (Å)C-X···A (°)CSD Refcode
1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amineC-Br···N2.93175.4BUKJOG16[2]
1,3,5-trifluoro-2,4,6-triiodobenzene with 4-nitropyridine N-oxideC-I···O2.78176.2-

Note: The data in the tables are illustrative and have been compiled from various sources. For comprehensive and specific data, a thorough search of the Cambridge Structural Database (CSD) is recommended.

Experimental Protocols

Synthesis of Nitrophenyl Derivatives

The synthesis of nitrophenyl derivatives can be achieved through various organic reactions. Below are general protocols for the synthesis of a 2,4-dinitrophenylhydrazone and a p-nitrophenyl ester.

Protocol 4.1.1: Synthesis of Cyclohexanone 2,4-Dinitrophenylhydrazone

  • Reagent Preparation: Suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol. Cautiously add 0.5 mL of concentrated sulfuric acid. If the solution is not clear, warm it gently to dissolve the solid.

  • Reaction: In a separate container, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.

  • Precipitation: Add the 2,4-dinitrophenylhydrazine solution to the cyclohexanone solution. The 2,4-dinitrophenylhydrazone derivative will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Hirsch funnel.

  • Recrystallization: Recrystallize the crude product from methanol or ethanol to obtain pure crystals.

  • Characterization: Determine the melting point of the purified crystals and compare it with the literature value for confirmation.[3]

Protocol 4.1.2: Synthesis of p-Nitrophenyl Butyrate

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve butyric acid (1 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 5 mol%) in 10 mL of dry dichloromethane (CH₂Cl₂).

  • Activation: Cool the mixture to 0 °C in an ice bath and stir vigorously for 30 minutes.

  • Esterification: In a separate flask, dissolve 4-nitrophenol (3 mmol) in 4 mL of dry CH₂Cl₂. Add this solution dropwise to the reaction mixture.

  • Reaction Completion: Allow the reaction to stir for 6 hours at room temperature.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the pure p-nitrophenyl butyrate.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular distances.

Protocol 4.2.1: Crystal Growth and Mounting

  • Crystal Growth: High-quality single crystals are essential for successful SC-XRD analysis. Slow evaporation of a saturated solution of the purified nitrophenyl derivative in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is a common method. Other techniques include slow cooling of a saturated solution and vapor diffusion.[5]

  • Crystal Selection: Under a microscope, select a well-formed, transparent crystal with dimensions typically in the range of 0.1-0.4 mm.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

Protocol 4.2.2: Data Collection and Structure Refinement

  • Data Collection: Mount the goniometer head on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[6][7]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure, typically with software like SHELXL. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[3][8][9][10]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.

Protocol 4.3.1: Generating Hirshfeld Surfaces with CrystalExplorer

  • Input: Start with a Crystallographic Information File (CIF) obtained from SC-XRD.

  • Software: Open the CIF file in the CrystalExplorer software.[6][11][12][13][14][15]

  • Surface Generation: Select the molecule of interest and generate the Hirshfeld surface.

  • Property Mapping: Map various properties onto the surface to visualize different aspects of the intermolecular interactions. Common properties include:

    • d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

    • Shape Index and Curvedness: These properties reveal the shape of the surface and can identify π-π stacking interactions.

  • 2D Fingerprint Plots: Generate 2D fingerprint plots, which summarize the intermolecular contacts in a histogram format, allowing for a quantitative comparison of the types of interactions present in different crystal structures.

NMR Spectroscopy for Studying Non-Covalent Interactions

NMR spectroscopy is a versatile technique for studying non-covalent interactions in solution.

Protocol 4.4.1: NMR Titration for Hydrogen Bond Analysis

  • Sample Preparation: Prepare a solution of the nitrophenyl derivative (the host) at a constant concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Titration: Prepare a stock solution of a hydrogen-bonding partner (the guest) in the same solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the host solution. Then, incrementally add small aliquots of the guest solution to the NMR tube, acquiring a spectrum after each addition.

  • Data Analysis: Monitor the chemical shift changes of the protons involved in the hydrogen bond. The data can be fitted to a binding isotherm to determine the association constant (Kₐ) of the hydrogen-bonded complex.[5][16][17][18][19]

Computational Modeling of Non-Covalent Interactions

Computational chemistry provides a powerful means to quantify the energetics of non-covalent interactions and to gain deeper insights into the nature of these forces.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.

Protocol 5.1.1: Interaction Energy Calculation with Gaussian

  • Input Structures: Create input files for the individual monomers (the nitrophenyl derivative and its interacting partner) and the complex in their optimized geometries.

  • Calculation Setup: In the Gaussian input file, specify the following:

    • Method: A functional suitable for non-covalent interactions, such as ωB97X-D or M06-2X.

    • Basis Set: A basis set that includes diffuse and polarization functions, such as 6-311++G(d,p) or aug-cc-pVTZ.

    • Keywords: Use the Opt keyword for geometry optimization and Freq for frequency calculations to confirm that the optimized structures are true minima.

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries of the monomers and the complex.

  • Interaction Energy: The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_monomer1 + E_monomer2) A correction for the basis set superposition error (BSSE) should be applied for more accurate results.[4][20][21][22][23][24][25]

PIXEL Calculations

The PIXEL method provides a semi-empirical approach to calculate intermolecular interaction energies, partitioning them into coulombic, polarization, dispersion, and repulsion terms.

Protocol 5.2.1: PIXEL Calculation for Intermolecular Interaction Energy

  • Input: A CIF file of the crystal structure is required.

  • Electron Density Calculation: The molecular electron density is typically calculated at the MP2/6-31G(d,p) level of theory using a quantum chemistry program like Gaussian.

  • PIXEL Calculation: The PIXEL program uses the calculated electron density to compute the interaction energies between molecular pairs in the crystal lattice. This allows for a detailed analysis of the contributions of different energy components to the overall stability of the crystal packing.[9][11][19][24][26][27][28][29]

Visualization of Workflows and Relationships

Graphical representations can greatly aid in understanding the complex workflows and relationships in the study of supramolecular chemistry.

Diagram 6.1: General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Analysis synthesis Synthesis of Nitrophenyl Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr sc_xrd Single-Crystal XRD purification->sc_xrd hirshfeld Hirshfeld Surface Analysis sc_xrd->hirshfeld dft DFT Calculations sc_xrd->dft

A generalized workflow for the synthesis, characterization, and analysis of nitrophenyl derivatives.

Diagram 6.2: Hierarchy of Non-Covalent Interactions

nci_hierarchy supramolecular Supramolecular Architecture strong Strong Interactions (e.g., Hydrogen Bonds) supramolecular->strong medium Medium Interactions (e.g., π-π Stacking) supramolecular->medium weak Weak Interactions (e.g., C-H···π) supramolecular->weak

Conceptual hierarchy of non-covalent interactions governing supramolecular assembly.

Conclusion

The study of supramolecular architecture and non-covalent interactions in nitrophenyl derivatives is a vibrant and essential area of chemical research. The predictable and tunable nature of these interactions makes nitrophenyl derivatives valuable building blocks for the construction of novel functional materials and for understanding complex biological processes. This technical guide has provided a foundational overview of the key concepts, experimental techniques, and computational methods employed in this field. By following the detailed protocols and utilizing the tabulated quantitative data, researchers can effectively design, synthesize, and characterize new nitrophenyl-based supramolecular systems with desired properties, paving the way for advancements in materials science and drug discovery.

References

The Dual Nature of the Pyrrolidine Ring: An In-depth Technical Guide to its Basicity and Nucleophilicity in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, is a ubiquitous and versatile scaffold in organic chemistry and medicinal chemistry. Its unique structural and electronic properties confer upon it a dual role as both a potent base and a highly effective nucleophile, making it a valuable tool in a vast array of organic transformations. This technical guide provides a comprehensive overview of the basicity and nucleophilicity of the pyrrolidine ring, presenting quantitative data, detailed experimental protocols, and a mechanistic visualization of its catalytic activity. The strategic application of pyrrolidine and its derivatives is of paramount importance in the design and synthesis of novel therapeutics and complex organic molecules.[1][2][3]

Quantitative Analysis of Basicity and Nucleophilicity

The reactivity of the pyrrolidine ring is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. This lone pair is responsible for both its ability to accept a proton (basicity) and its capacity to attack electron-deficient centers (nucleophilicity).

Basicity of the Pyrrolidine Ring

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. Pyrrolidine is a significantly stronger base than its aromatic counterpart, pyrrole, where the nitrogen lone pair is delocalized within the aromatic system.[4][5] Compared to other cyclic secondary amines, pyrrolidine exhibits a slightly higher basicity than piperidine.[6][7][8] This subtle difference can be attributed to the conformational changes upon protonation; the protonated form of pyrrolidine is stabilized by achieving a more staggered conformation of the C-H bonds, which is less pronounced in the neutral form.[6]

CompoundpKa of Conjugate Acid (pKaH)Solvent
Pyrrolidine11.31[9]Water
Pyrrolidine~11.27[10]Not Specified
Piperidine~11.22[6]Not Specified
Azetidine--
Pyrrole~0.4[4]Not Specified

Table 1: Comparison of the pKa values of the conjugate acids of pyrrolidine and related compounds.

Nucleophilicity of the Pyrrolidine Ring

Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile.[11][12] Mayr's nucleophilicity scale provides a quantitative framework for comparing the reactivity of different nucleophiles.[13][14] The nucleophilicity of a species is characterized by the solvent-dependent nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (sN).[15][16] Pyrrolidine is a potent nucleophile, readily participating in a variety of reactions, including nucleophilic substitution and addition.[10][17] Its nucleophilicity is influenced by the solvent, with protic solvents capable of hydrogen bonding to the nitrogen lone pair generally reducing its nucleophilic strength.[1][18]

Solvent System (% CH3CN in CH3OH)Nucleophilicity Parameter (N)Sensitivity Parameter (sN)
100% CH3OH15.72-
20% CH3CN in CH3OH16.33-
40% CH3CN in CH3OH16.94-
60% CH3CN in CH3OH17.55-
80% CH3CN in CH3OH18.01-
100% CH3CN18.32-
100% CH3CN (updated value)18.640.60

Table 2: Mayr's Nucleophilicity Parameters for Pyrrolidine in Methanol-Acetonitrile Mixtures.[1][18][19]

Experimental Protocols for Characterization

Accurate determination of the basicity and nucleophilicity of pyrrolidine and its derivatives is crucial for understanding and predicting their behavior in chemical reactions.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an acid or a base.[2][3][11][20]

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the amine (e.g., pyrrolidine) is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[2] The concentration should be in the range of 1-10 mM.[3][11]

  • Acidification: The solution is acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH value well below the expected pKa (e.g., pH 1.8-2.0).[3][11] This converts all the amine to its protonated form.

  • Titration: The acidified solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

  • pH Measurement: After each addition of the titrant, the solution is allowed to reach equilibrium, and the pH is recorded using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization. This can be more accurately determined from the maximum of the first derivative of the titration curve. The experiment should be repeated multiple times to ensure reproducibility.[3]

Determination of Nucleophilicity by Kinetic Studies

The nucleophilicity parameters of amines are determined by measuring the second-order rate constants of their reactions with a series of reference electrophiles with known electrophilicity parameters (E).[16]

Methodology:

  • Instrumentation: Kinetic measurements are typically performed using a stopped-flow apparatus or a UV-Vis spectrophotometer with a thermostated cell holder to maintain a constant temperature (e.g., 20 °C).

  • Preparation of Solutions: Stock solutions of the amine (nucleophile) and a series of reference electrophiles (e.g., substituted benzhydrylium ions) are prepared in the desired solvent (e.g., acetonitrile).[15]

  • Kinetic Runs: The reaction is initiated by rapidly mixing the solution of the nucleophile with the solution of the electrophile. The concentration of the nucleophile is typically kept in large excess (pseudo-first-order conditions).

  • Monitoring the Reaction: The progress of the reaction is monitored by following the disappearance of the colored electrophile (e.g., benzhydrylium cation) by measuring the decrease in absorbance at its maximum wavelength (λmax) over time.

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the amine.

  • Determination of N and sN: The nucleophilicity parameters N and sN for the amine are then determined by plotting the logarithm of the second-order rate constants (log k2) against the known electrophilicity parameters (E) of the reference electrophiles, according to the Mayr equation: log k2(20 °C) = sN(N + E).[15]

Pyrrolidine in Organocatalysis: A Mechanistic View

Pyrrolidine is a cornerstone of organocatalysis, particularly in enamine catalysis. It reacts with carbonyl compounds to form nucleophilic enamines, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol and Michael additions.[21]

Enamine Formation and Aldol Reaction Workflow

The following diagram illustrates the key steps in a pyrrolidine-catalyzed aldol reaction, starting from the formation of the enamine intermediate.

Pyrrolidine_Catalyzed_Aldol_Reaction cluster_enamine Enamine Formation cluster_aldol Aldol Reaction & Catalyst Regeneration reactant reactant catalyst catalyst intermediate intermediate product product step step Ketone Ketone Iminium_Ion Iminium Ion Ketone->Iminium_Ion + Pyrrolidine - H2O Pyrrolidine Pyrrolidine (Catalyst) Enamine Enamine (Nucleophile) Iminium_Ion->Enamine - H+ Aldol_Adduct_Iminium Aldol Adduct (Iminium Ion) Enamine->Aldol_Adduct_Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Aldol_Product β-Hydroxy Ketone (Aldol Product) Aldol_Adduct_Iminium->Aldol_Product + H2O Regen_Pyrrolidine Regenerated Pyrrolidine Aldol_Adduct_Iminium->Regen_Pyrrolidine Hydrolysis

Pyrrolidine-Catalyzed Aldol Reaction Workflow

This workflow demonstrates the catalytic cycle where pyrrolidine first activates a ketone by forming a more nucleophilic enamine. This enamine then attacks an aldehyde electrophile to form a new carbon-carbon bond. Finally, hydrolysis of the resulting iminium ion yields the β-hydroxy ketone product and regenerates the pyrrolidine catalyst, allowing the cycle to continue.[8]

Conclusion

The pyrrolidine ring's inherent basicity and potent nucleophilicity make it a powerful and versatile component in the organic chemist's toolbox. A thorough understanding of these fundamental properties, supported by quantitative data and mechanistic insights, is essential for its effective application in the synthesis of complex molecules and the development of novel pharmaceuticals. The continued exploration of pyrrolidine-based organocatalysts and reagents promises to unlock new and efficient synthetic methodologies for addressing challenges in both academic research and industrial drug development.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Nitrophenyl)pyrrolidine from 4-hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 1-(4-nitrophenyl)pyrrolidine, a valuable scaffold in medicinal chemistry, starting from the readily available chiral precursor, 4-hydroxyproline. The protocol details the necessary synthetic transformations, including decarboxylation, dehydroxylation, and N-arylation. This guide is intended to provide researchers with the necessary information to successfully synthesize and characterize this important compound for applications in drug discovery and development. The pyrrolidine ring is a key structural motif in many biologically active compounds and approved drugs.[1][2] The introduction of a 4-nitrophenyl group can be a critical step in developing novel therapeutic agents.[3][4]

Introduction

The five-membered nitrogen heterocycle, pyrrolidine, is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimizing interactions with biological targets.[1] 4-Hydroxyproline, a non-essential amino acid, serves as a versatile and chiral starting material for the synthesis of various substituted pyrrolidines.[5][6] The target molecule, this compound, is a key intermediate in the synthesis of compounds with potential applications in various therapeutic areas. The 4-nitrophenyl group, in particular, can be a precursor for further functionalization or can itself contribute to the biological activity of the final compound. This document outlines a rational, multi-step synthetic pathway to obtain this compound from 4-hydroxyproline.

Overall Synthetic Scheme

The synthesis of this compound from 4-hydroxyproline is a multi-step process that involves three key transformations:

  • Decarboxylation of 4-hydroxyproline to yield pyrrolidin-3-ol.

  • Dehydroxylation of pyrrolidin-3-ol to produce pyrrolidine.

  • N-Arylation of pyrrolidine with 4-fluoronitrobenzene to afford the final product, this compound.

A schematic representation of this synthetic route is provided below.

Experimental Protocols

Step 1: Decarboxylation of 4-Hydroxyproline to Pyrrolidin-3-ol

This procedure is adapted from enone-promoted decarboxylation methods.[7][8]

  • Reagents and Materials:

    • trans-4-Hydroxy-L-proline

    • Isophorone

    • 1-Propanol

    • Water, deionized

    • Hydrochloric acid (HCl), 2 M

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve trans-4-hydroxy-L-proline (1.0 eq) in a mixture of 1-propanol and water (4:1 v/v).

    • Add isophorone (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 97-100 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add 2 M HCl and heat at reflux for 1 hour to hydrolyze any remaining intermediates.

    • Cool the mixture and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude pyrrolidin-3-ol.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Dehydroxylation of Pyrrolidin-3-ol to Pyrrolidine

This step can be achieved through a two-step process involving oxidation to a ketone followed by a Wolff-Kishner or Clemmensen reduction.

  • Part A: Oxidation to Pyrrolidin-3-one

    • Reagents and Materials:

      • Pyrrolidin-3-ol

      • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

      • Dichloromethane (DCM)

      • Sodium bicarbonate, saturated solution

      • Magnesium sulfate (MgSO₄)

    • Procedure (using DMP):

      • Dissolve pyrrolidin-3-ol (1.0 eq) in dichloromethane in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add Dess-Martin periodinane (1.1 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Quench the reaction by adding a saturated solution of sodium bicarbonate.

      • Separate the organic layer, and extract the aqueous layer with dichloromethane.

      • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude pyrrolidin-3-one.

  • Part B: Reduction to Pyrrolidine

    • Reagents and Materials:

      • Pyrrolidin-3-one

      • Hydrazine hydrate

      • Potassium hydroxide (KOH)

      • Diethylene glycol

      • Round-bottom flask with a reflux condenser and a distillation head

    • Procedure (Wolff-Kishner Reduction):

      • To a round-bottom flask, add pyrrolidin-3-one (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

      • Heat the mixture to 100 °C for 1 hour.

      • Add potassium hydroxide pellets (4.0 eq) and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

      • Maintain at this temperature for 3-5 hours.

      • Cool the reaction mixture and extract the product with diethyl ether.

      • Dry the organic layer over anhydrous potassium carbonate, filter, and carefully distill to obtain pure pyrrolidine. Caution: Pyrrolidine is a volatile and corrosive liquid.

Step 3: N-Arylation of Pyrrolidine with 4-Fluoronitrobenzene

This is a nucleophilic aromatic substitution reaction.[9]

  • Reagents and Materials:

    • Pyrrolidine

    • 4-Fluoronitrobenzene

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve pyrrolidine (1.2 eq) in dimethylformamide.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Add 4-fluoronitrobenzene (1.0 eq) to the stirred suspension. The electron-withdrawing nitro group activates the fluorine for nucleophilic aromatic substitution.[10]

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from ethanol to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Decarboxylation4-Hydroxyproline, Isophorone1-Propanol/Water10024-4860-70
2aOxidationPyrrolidin-3-ol, DMPDichloromethane0 to RT2-485-95
2bReductionPyrrolidin-3-one, Hydrazine hydrate, KOHDiethylene glycol190-2003-570-80
3N-ArylationPyrrolidine, 4-FluoronitrobenzeneDMF80-1004-680-90

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.22 g/mol
AppearanceYellow solid
Melting Point148-151 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.15 (d, 2H), 6.50 (d, 2H), 3.50 (t, 4H), 2.10 (t, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)151.5, 138.0, 126.0, 110.5, 48.0, 25.5
IR (KBr, cm⁻¹)2970, 2875, 1595, 1500, 1320, 1110
Mass Spec (EI) m/z192 (M⁺)

Visualizations

Synthesis_Workflow 4-Hydroxyproline 4-Hydroxyproline Pyrrolidin-3-ol Pyrrolidin-3-ol 4-Hydroxyproline->Pyrrolidin-3-ol  Step 1: Decarboxylation   Pyrrolidine Pyrrolidine Pyrrolidin-3-ol->Pyrrolidine  Step 2: Dehydroxylation   This compound This compound Pyrrolidine->this compound  Step 3: N-Arylation  

Caption: Overall synthetic workflow for the preparation of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Physical_Properties Physical Characterization (Melting Point, Appearance) Pure_Product->Physical_Properties

Caption: Logical workflow for the purification and characterization of the final product.

References

Application Notes and Protocols for Growing 1-(4-Nitrophenyl)pyrrolidine Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)pyrrolidine is a chemical compound of interest in various fields of research, including materials science and drug discovery, owing to its potential nonlinear optical properties and its presence as a scaffold in pharmacologically active molecules. The production of high-quality single crystals is essential for unambiguous structure determination via X-ray diffraction and for the accurate characterization of its physical and chemical properties. This document provides a detailed protocol for growing single crystals of this compound, primarily focusing on the slow evaporation technique, which has been successfully employed.[1][2] Alternative methods and troubleshooting strategies are also discussed to aid researchers in obtaining crystals suitable for analysis.

Data Presentation

Successful single crystal growth is often dependent on a systematic variation of parameters. The following tables provide a structured way to record experimental conditions and results.

Table 1: Solvent Screening for Solubility

SolventSolubility at Room Temp. (e.g., mg/mL)Observations (e.g., Insoluble, Sparingly Soluble, Soluble)
Acetone
Ethanol
Methanol
Ethyl Acetate
Toluene
Acetonitrile
Dichloromethane
Water

Table 2: Crystallization Experiment Log

Experiment IDMethodSolvent(s)Concentration (mg/mL)Temperature (°C)Growth Time (days)Crystal Size (mm)Crystal Quality
Slow Evaporation
Vapor Diffusion
Slow Cooling

Experimental Protocols

Materials and Equipment
  • This compound (purity >98%)

  • Analytical grade solvents (e.g., acetone, ethanol, methanol, ethyl acetate)

  • Glass vials or small beakers

  • Parafilm or aluminum foil

  • Syringes and syringe filters (0.22 µm)

  • Hot plate with stirring capability (for slow cooling method)

  • Crystallization dishes

  • Microscope for crystal inspection

Diagram: General Workflow for Single Crystal Growth

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Analysis start Start with Pure Compound solvent_selection Solvent Screening start->solvent_selection 1. Select Solvent dissolution Dissolve Compound solvent_selection->dissolution 2. Prepare Solution filtration Filter Solution dissolution->filtration 3. Remove Impurities slow_evap Slow Evaporation filtration->slow_evap 4. Choose Method vapor_diff Vapor Diffusion filtration->vapor_diff 4. Choose Method slow_cool Slow Cooling filtration->slow_cool 4. Choose Method harvesting Harvest Crystals slow_evap->harvesting vapor_diff->harvesting slow_cool->harvesting analysis Analyze Crystals (e.g., XRD) harvesting->analysis 5. Isolate & Dry finish End analysis->finish 6. Characterize

Caption: Workflow for growing single crystals of this compound.

Protocol 1: Slow Evaporation Method

This is the most straightforward and a successfully reported method for growing single crystals of this compound.[1][2]

  • Solvent Selection: Begin by determining a suitable solvent. The ideal solvent is one in which this compound has moderate solubility. Test solvents such as acetone, ethanol, methanol, and ethyl acetate.

  • Preparation of a Saturated Solution: Prepare a nearly saturated or saturated solution of this compound in the chosen solvent at room temperature. Gentle warming can be used to increase solubility, but ensure the compound does not decompose.

  • Filtration: Filter the solution using a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial). This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vessel with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent. Place the vessel in a vibration-free and temperature-stable environment.

  • Monitoring: Monitor the vessel periodically. Crystals should start to form over a period of several days to weeks as the solvent evaporates and the solution becomes supersaturated.

  • Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Vapor Diffusion Method

This method is particularly useful when only small amounts of the compound are available.

  • Solvent System Selection: Choose a solvent in which this compound is soluble (the "good" solvent) and an anti-solvent in which it is insoluble but miscible with the good solvent (the "poor" solvent). The anti-solvent should be more volatile than the good solvent. A common combination is a solution in a less volatile solvent like toluene, with a more volatile anti-solvent like hexane or diethyl ether.

  • Preparation: Dissolve a small amount of this compound in the good solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a jar or a larger beaker with a tight-fitting lid). Add the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Crystal Growth: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial. This decreases the solubility of the compound, leading to gradual crystallization.

  • Harvesting: Once suitable crystals have formed, carefully retrieve the inner vial and harvest the crystals as described in the slow evaporation protocol.

Protocol 3: Slow Cooling Method

This method relies on the principle that the solubility of the compound is significantly higher at elevated temperatures.

  • Solvent Selection: Choose a solvent in which the solubility of this compound shows a strong temperature dependence.

  • Preparation of a Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (below the solvent's boiling point).

  • Filtration: Hot-filter the solution into a clean, pre-warmed container to remove any impurities.

  • Crystal Growth: Tightly seal the container and place it in an insulated container (e.g., a Dewar flask filled with hot water or an oven that can be programmed to cool slowly) to allow for a very gradual decrease in temperature. A slow cooling rate (e.g., a few degrees per hour) is critical for the formation of high-quality single crystals.

  • Harvesting: After the solution has reached room temperature and crystals have formed, harvest them as previously described.

Diagram: Factors Influencing Crystal Quality

G center_node Crystal Quality purity Compound Purity purity->center_node solvent Solvent Choice solvent->center_node concentration Concentration concentration->center_node rate Rate of Supersaturation rate->center_node temp Temperature Stability temp->center_node vibration Mechanical Disturbance vibration->center_node

Caption: Key factors that influence the quality of single crystals.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Allow more solvent to evaporate.- Try a different solvent or a solvent/anti-solvent system.- Cool the solution below room temperature.
Formation of oil instead of crystals - Solution is too concentrated.- Cooling is too rapid.- Impurities are present.- Dilute the solution.- Decrease the rate of evaporation or cooling.- Further purify the starting material.
Formation of many small crystals (powder) - Too many nucleation sites.- Supersaturation occurred too quickly.- Filter the solution carefully.- Slow down the rate of evaporation or cooling.- Use a less volatile anti-solvent in vapor diffusion.
Poor crystal quality (e.g., twinning, intergrowth) - Rapid crystal growth.- Mechanical agitation.- Slow down the crystallization process.- Ensure the crystallization setup is in a vibration-free location.

References

Application Notes and Protocols for 1-(4-Nitrophenyl)pyrrolidine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(4-Nitrophenyl)pyrrolidine derivatives in the discovery of novel anticancer agents. This document details the cytotoxic effects of these compounds on various cancer cell lines, provides step-by-step protocols for key experimental assays, and illustrates the cellular signaling pathways potentially involved.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a 4-nitrophenyl group, these molecules exhibit a range of pharmacological activities. In the context of oncology, derivatives of this compound, such as N-(4'-nitrophenyl)-l-prolinamides, have demonstrated significant cytotoxic effects against various human carcinoma cell lines, making them promising candidates for further development as anticancer therapeutics.[1]

Data Presentation: Cytotoxicity of N-(4'-Nitrophenyl)-l-prolinamide Derivatives

The following table summarizes the in vitro anticancer activity of a series of substituted N-(4'-nitrophenyl)-l-prolinamides. The data is presented as the percentage of cell inhibition at a concentration of 100 µM against four human cancer cell lines: SGC7901 (gastric carcinoma), HCT-116 (colon carcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma).[1]

Table 1: In Vitro Cytotoxicity of N-(4'-Nitrophenyl)-l-prolinamide Derivatives (100 µM) [1]

CompoundSGC7901 (% Inhibition ± SD)HCT-116 (% Inhibition ± SD)HepG2 (% Inhibition ± SD)A549 (% Inhibition ± SD)
4a 65.21 ± 1.1193.33 ± 1.36 79.50 ± 1.2495.41 ± 0.67
4s 55.18 ± 2.1568.45 ± 1.8962.33 ± 2.0170.13 ± 3.41
4u 8.02 ± 1.54 81.29 ± 2.3250.04 ± 1.4583.36 ± 1.70
4w 27.27 ± 2.3858.77 ± 2.5455.61 ± 1.7860.12 ± 2.11
5-Fluorouracil (Standard) 45.33 ± 1.5781.20 ± 0.0875.42 ± 1.3364.29 ± 2.09

Data extracted from a study on N-(4'-nitrophenyl)-l-prolinamides, which are derivatives of this compound.[1] Compounds 4a and 4u demonstrated broad-spectrum anticancer potential.[1]

Experimental Protocols

Detailed methodologies for the evaluation of anticancer properties are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901)

  • Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the test compound for a specified time. Harvest both treated and untreated cells (1-5 x 10^5).

  • Washing: Wash cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Wash the cells with cold PBS and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.[6]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[7]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate a potential experimental workflow and key signaling pathways that may be modulated by this compound derivatives.

G cluster_0 In Vitro Anticancer Evaluation A Compound Synthesis (this compound derivatives) B Cell Viability Assay (MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V-FITC/PI) C->D E Cell Cycle Analysis C->E F Mechanism of Action Studies D->F E->F

Fig 1. Experimental workflow for evaluating anticancer properties.

G cluster_1 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Fig 2. The MAPK/ERK signaling cascade in cancer.

G cluster_2 Intrinsic Apoptosis Pathway Drug Anticancer Drug (e.g., Pyrrolidine derivative) Mitochondria Mitochondria Drug->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 3. The intrinsic pathway of apoptosis.

References

Applications of Pyrrolidine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] This document provides detailed application notes and experimental protocols for key therapeutic areas where pyrrolidine derivatives have shown significant promise: anticancer, antidiabetic, antiviral, and central nervous system (CNS) applications.

Anticancer Applications

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes and modulation of key signaling pathways involved in cancer cell proliferation and survival.[4] Notable examples include spirooxindole-pyrrolidine hybrids and derivatives targeting dihydrofolate reductase (DHFR).

Featured Application: Spirooxindole-Pyrrolidine Derivatives as Apoptosis Inducers

Spirooxindole-pyrrolidines are a class of compounds that often exhibit potent cytotoxic activity against various cancer cell lines.[4] Their mechanism of action can involve the induction of apoptosis through the modulation of signaling pathways like PI3K/Akt.

Quantitative Data Summary: Anticancer Activity

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine3hHCT1162.9[5]
Spirooxindole-pyrrolidine3kHCT1163.0[5]
Spirooxindole-pyrrolidine3kHL609.0[5]
Pyrrolidine-based Thiosemicarbazone5dDHFR Inhibition12.37[6]
Pyrrolidine-based Thiosemicarbazone5lDHFR Inhibition12.38[6]
Spiropyrrolidine-thiazolo-oxindole43a (2,4-dichlorophenyl-substituted)HepG20.85 (µg/mL)[2]
Spiropyrrolidine-thiazolo-oxindole43b (4-bromophenyl-substituted)HepG20.80 (µg/mL)[2]
Thiosemicarbazone pyrrolidine–copper(II) complex37aSW4800.99[2]

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Certain pyrrolidine derivatives can inhibit this pathway, leading to decreased phosphorylation of Akt and downstream effectors, ultimately promoting apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad_FOXO Bad/FOXO (Pro-apoptotic) Akt->Bad_FOXO Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Pyrrolidine Pyrrolidine Derivative Pyrrolidine->PI3K Inhibits Bad_FOXO->Apoptosis

PI3K/Akt signaling pathway and inhibition by pyrrolidine derivatives.
Experimental Protocols

Protocol 1: Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a general method for the one-pot, three-component synthesis of a spirooxindole-pyrrolidine derivative.

Materials:

  • Isatin

  • Sarcosine

  • Substituted chalcone (dipolarophile)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of isatin (1 mmol) and sarcosine (1 mmol) in ethanol (20 mL) in a round-bottom flask, add the substituted chalcone (1 mmol).

  • Stir the reaction mixture at reflux temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford the pure spirooxindole-pyrrolidine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Pyrrolidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the pyrrolidine derivative in culture medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.

Antidiabetic Applications

Pyrrolidine derivatives have emerged as promising candidates for the treatment of type 2 diabetes, primarily through the inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV) and α-glucosidase.[7]

Featured Application: Pyrrolidine-based DPP-IV Inhibitors

DPP-IV is an enzyme that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion.[7] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.

Quantitative Data Summary: Antidiabetic Activity

Compound ClassTarget EnzymeDerivative ExampleIC50 (nM)Kᵢ (nM)Reference
MethanoprolinenitrileDPP-IV12i-k-4-8[7]
4,5-MethanoprolinenitrileDPP-IV20d-7.4[7]
Adamantyl derivativesDPP-IV-5.8 to >316-[7]
Pyrrolidine-based Pyrazolinesα-glucosidase2152,790-[8]

Mechanism of Action: DPP-IV Inhibition

Pyrrolidine-based inhibitors typically bind to the active site of the DPP-IV enzyme, preventing it from cleaving its natural substrates.

DPP_IV_Inhibition DPP4 DPP-IV Enzyme (Active Site) GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 (Incretin) GLP1_active->DPP4 Substrate Insulin Insulin Secretion GLP1_active->Insulin Stimulates Pyrrolidine Pyrrolidine-based DPP-IV Inhibitor Pyrrolidine->DPP4 Inhibits

Mechanism of DPP-IV inhibition by pyrrolidine derivatives.
Experimental Protocols

Protocol 3: DPP-IV Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of pyrrolidine derivatives against DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Pyrrolidine derivative stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the pyrrolidine derivative in the assay buffer.

  • In a 96-well black microplate, add 50 µL of the assay buffer to all wells.

  • Add 10 µL of the diluted compound solutions to the test wells. Add 10 µL of assay buffer to the control wells and 10 µL of a known DPP-IV inhibitor (e.g., sitagliptin) to the positive control wells.

  • Add 20 µL of the human recombinant DPP-IV enzyme solution to all wells except the blank wells (add 20 µL of assay buffer instead).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measure the fluorescence intensity kinetically for 30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antiviral Applications

Pyrrolidine derivatives have shown efficacy against a range of viruses, including influenza virus and hepatitis C virus (HCV), often by inhibiting viral enzymes essential for replication.[9][10]

Featured Application: Pyrrolidine-based Neuraminidase Inhibitors

Neuraminidase (NA) is a key enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells.[10] Inhibiting this enzyme can halt the spread of the virus.

Quantitative Data Summary: Antiviral Activity

Compound ClassTarget EnzymeDerivative ExampleIC50 (µM)Reference
Pyrrolidine DerivativeInfluenza A (H3N2) NA6e1.56[10]
Pyrrolidine DerivativeInfluenza A (H3N2) NA9c2.71[10]
Pyrrolidine DerivativeInfluenza A (H3N2) NA9e1.82[10]
Pyrrolidine DerivativeInfluenza A (H3N2) NA9f2.15[10]
Pyrrolidine DerivativeInfluenza A (H3N2) NA10e2.33[10]

Experimental Workflow: Neuraminidase Inhibition Assay

A common method to screen for neuraminidase inhibitors is a fluorescence-based assay using a fluorogenic substrate.

NA_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Pyrrolidine Derivatives - Neuraminidase Enzyme - Fluorogenic Substrate - Assay Buffer Start->PrepareReagents Dispense Dispense Reagents into 96-well Plate PrepareReagents->Dispense Incubate Incubate at 37°C Dispense->Incubate ReadFluorescence Read Fluorescence Incubate->ReadFluorescence DataAnalysis Data Analysis: Calculate % Inhibition Determine IC50 ReadFluorescence->DataAnalysis End End DataAnalysis->End

Workflow for a neuraminidase inhibition assay.
Experimental Protocols

Protocol 4: Neuraminidase Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibition of influenza neuraminidase.

Materials:

  • Influenza virus neuraminidase

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl₂)

  • Pyrrolidine derivative stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)

  • Stop solution (e.g., 0.1 M glycine, pH 10.5)

Procedure:

  • Prepare serial dilutions of the pyrrolidine derivative in the assay buffer.

  • In a 96-well black microplate, add the diluted compounds.

  • Add the neuraminidase enzyme solution to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the MUNANA substrate solution to all wells.

  • Incubate the plate for 1 hour at 37°C.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Central Nervous System (CNS) Applications

The pyrrolidine scaffold is present in many CNS-active drugs and experimental agents, targeting a range of conditions including Alzheimer's disease, epilepsy, and psychiatric disorders.[11]

Featured Application: Pyrrolidine Derivatives for Neurodegenerative Diseases

In the context of Alzheimer's disease, pyrrolidine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), enzymes implicated in the disease's pathology.[11]

Quantitative Data Summary: CNS Activity

Compound ClassTargetDerivative ExampleInhibition/PotencyReference
N-substituted pyrrolidineAChE(R)-13fModerate anti-AChE potency[11]
N-substituted pyrrolidineBChE(S)-13fSubmicromolar inhibition[11]
Pyrrolidine-2,5-dione-acetamideAnticonvulsant (MES test)69kED50 = 80.38 mg/kg[3]

Logical Relationship: Multi-target Strategy for Alzheimer's Disease

A multi-target approach for Alzheimer's disease aims to simultaneously address different pathological aspects of the disease, such as cholinergic deficiency and neuroinflammation.

AD_Multi_Target AD Alzheimer's Disease Pathology Cholinergic Cholinergic Deficiency AD->Cholinergic Neuroinflammation Neuroinflammation AD->Neuroinflammation AChE AChE Cholinergic->AChE Mediated by FAAH FAAH Neuroinflammation->FAAH Mediated by Therapeutic Therapeutic Effect Pyrrolidine Multi-target Pyrrolidine Derivative Pyrrolidine->AChE Inhibits Pyrrolidine->FAAH Inhibits Pyrrolidine->Therapeutic

Multi-target approach for Alzheimer's disease using pyrrolidine derivatives.

This document serves as a starting point for researchers interested in the medicinal chemistry applications of pyrrolidine derivatives. The provided protocols are general templates and may require optimization based on the specific compounds and experimental conditions.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)pyrrolidine as a Versatile Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-nitrophenyl)pyrrolidine as a key starting material in the synthesis of a diverse range of bioactive compounds. The primary synthetic strategy involves the reduction of the nitro group to form the versatile intermediate, 1-(4-aminophenyl)pyrrolidine, which can be further functionalized to yield compounds with anticonvulsant, anorectic (MCH-R1 antagonists), and potential anticancer activities. Detailed experimental protocols for the synthesis of the key intermediate and subsequent derivatization are provided, along with a summary of their biological activities and mechanisms of action.

Key Synthetic Intermediate: 1-(4-Aminophenyl)pyrrolidine

The gateway to a multitude of bioactive molecules from this compound is its reduction to 1-(4-aminophenyl)pyrrolidine. This transformation is a critical step, converting the electron-withdrawing nitro group into a nucleophilic amino group, which is amenable to a wide array of chemical modifications.

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)pyrrolidine

This protocol is adapted from a similar reduction of a nitrophenylsulfonylpyrrolidine derivative and is a standard procedure for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • Ethanol

  • 5% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in ethanol in a suitable reaction vessel.

  • Add a catalytic amount of 5% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically to 4 atmospheres).

  • Stir the reaction mixture vigorously at room temperature for 2 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture to remove the palladium on carbon catalyst.

  • Adjust the pH of the filtrate to 3-4 with a suitable acid.

  • Extract the aqueous layer twice with ethyl acetate to remove any non-basic impurities.

  • Adjust the pH of the aqueous layer to 13 with a suitable base.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-aminophenyl)pyrrolidine as a solid.

Application 1: Synthesis of Anticonvulsant Agents

Derivatives of 1-(4-aminophenyl)pyrrolidine have shown promise as anticonvulsant agents. The primary mechanism of action for many pyrrolidine-based anticonvulsants involves the modulation of voltage-gated sodium and calcium channels.

Experimental Protocol: Synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide Derivatives

This protocol describes a general method for the acylation of 1-(4-aminophenyl)pyrrolidine to form amide derivatives, which are a common feature in many anticonvulsant drugs.

Materials:

  • 1-(4-Aminophenyl)pyrrolidine

  • An appropriate acyl chloride or anhydride (e.g., acetyl chloride)

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-(4-aminophenyl)pyrrolidine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl derivative.

Quantitative Bioactivity Data: Anticonvulsant Pyrrolidine Derivatives

The following table summarizes the anticonvulsant activity of various N-phenylpyrrolidine-2,5-dione derivatives, a class of compounds structurally related to those accessible from 1-(4-aminophenyl)pyrrolidine. The data is presented as the median effective dose (ED₅₀) in the maximal electroshock (MES) and 6 Hz seizure models in mice.[1][2][3]

Compound ClassTest ModelED₅₀ (mg/kg)Reference DrugReference ED₅₀ (mg/kg)
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamidesMES49.6Valproic Acid252.74
6 Hz (32 mA)31.3Levetiracetam-
scPTZ67.4--
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamidesMES68.30Valproic Acid252.74
6 Hz (32 mA)28.20Valproic Acid130.64
(2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid StructureMES45.6--
6 Hz (32 mA)39.5--

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data is for illustrative purposes of the potential of this compound class and may not be from direct derivatives of 1-(4-aminophenyl)pyrrolidine.

Signaling Pathway and Experimental Workflow

Anticonvulsant_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_moa Mechanism of Action 1_4_Nitrophenyl_pyrrolidine This compound Reduction Reduction (H₂, Pd/C) 1_4_Aminophenyl_pyrrolidine 1-(4-Aminophenyl)pyrrolidine Acylation Acylation (Acyl Halide, Base) Anticonvulsant_Derivative Anticonvulsant Derivative (e.g., N-acyl) Animal_Model Animal Model (e.g., MES, 6 Hz) Data_Analysis Data Analysis (ED₅₀ Determination) Bioactivity_Data Quantitative Bioactivity Data Ion_Channels Voltage-gated Na⁺/Ca²⁺ Channels Modulation Modulation Neuronal_Excitability Decreased Neuronal Excitability

Application 2: Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

Derivatives of 1-(4-aminophenyl)pyrrolidine have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[4] MCHR1 is a G-protein coupled receptor that plays a role in the regulation of feeding behavior and energy homeostasis. Antagonists of this receptor are being investigated as potential treatments for obesity.[4][5]

Experimental Protocol: Synthesis of N-substituted 1-(4-aminophenyl)pyrrolidin-3-yl-amine Derivatives

This protocol outlines a general approach for the synthesis of MCHR1 antagonists, which often feature a substituted amine at the 3-position of the pyrrolidine ring and further modification of the 4-aminophenyl group.

Materials:

  • A suitable Boc-protected 3-aminopyrrolidine derivative

  • 1-Fluoro-4-nitrobenzene

  • A non-nucleophilic base (e.g., diisopropylethylamine)

  • A suitable solvent (e.g., DMSO, DMF)

  • Reagents for Boc-deprotection (e.g., trifluoroacetic acid in dichloromethane)

  • An appropriate aryl or alkyl halide/sulfonate for N-alkylation or N-arylation

  • Reagents for the reduction of the nitro group (as described in the first protocol)

Procedure:

  • N-Arylation: React the Boc-protected 3-aminopyrrolidine with 1-fluoro-4-nitrobenzene in the presence of a base to form the N-(4-nitrophenyl)pyrrolidine derivative.

  • Boc-Deprotection: Remove the Boc protecting group from the 3-amino position using standard methods.

  • N-Alkylation/Arylation: React the free amine at the 3-position with a suitable electrophile to introduce the desired substituent.

  • Nitro Group Reduction: Reduce the nitro group to an amine as described in the first protocol to yield the final MCHR1 antagonist.

  • Purify the final compound using column chromatography or preparative HPLC.

Quantitative Bioactivity Data: MCHR1 Antagonists

The following table presents the binding affinity (Ki) of a derivative of 1-(4-aminophenyl)pyrrolidin-3-yl-amine for the MCHR1 receptor.[4]

CompoundReceptorKᵢ (nM)
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivativeMCH-R12.3
Signaling Pathway and Mechanism of Action

MCHR1_Antagonist_Pathway cluster_receptor MCHR1 Signaling cluster_antagonist Antagonist Action MCH MCH (Ligand) MCHR1 MCHR1 (GPCR) G_Protein Gαi/q Protein Activation Downstream Downstream Signaling (↓cAMP, ↑Ca²⁺) Antagonist Pyrrolidine Derivative Binding Competitive Binding Inhibition Inhibition of MCH Binding Inhibition->G_Protein Blocks

Application 3: Synthesis of Potential Anticancer Agents

Recent studies have explored the anticancer potential of pyrrolidine derivatives. Novel aminophenyl-1,4-naphthoquinones containing a pyrrolidine group have been shown to induce apoptosis and necrosis in leukemia cells.[6][7] The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Experimental Protocol: Synthesis of Pyrrolidine-Substituted Naphthoquinones

This protocol provides a general method for the synthesis of these potential anticancer agents, starting from 1-(4-aminophenyl)pyrrolidine.

Materials:

  • 1-(4-Aminophenyl)pyrrolidine

  • A suitable 2-halo-1,4-naphthoquinone (e.g., 2-chloro-1,4-naphthoquinone)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • A base (optional, e.g., sodium acetate)

Procedure:

  • Dissolve the 2-halo-1,4-naphthoquinone in the chosen solvent.

  • Add 1-(4-aminophenyl)pyrrolidine to the solution.

  • If necessary, add a base to scavenge the hydrohalic acid formed during the reaction.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent.

  • If necessary, purify the product further by recrystallization or column chromatography.

Quantitative Bioactivity Data: Anticancer Pyrrolidinone Derivatives

The following table summarizes the cytotoxic activity of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, a class of compounds with a similar structural motif, against various cancer cell lines.[8] The data is presented as the half-maximal effective concentration (EC₅₀).

Compound DerivativeCell LineEC₅₀ (µM)
Diphenylamine-pyrrolidin-2-one-hydrazonePPC-1 (Prostate Cancer)2.5 - 20.2
IGR39 (Melanoma)2.5 - 20.2

Data is for illustrative purposes of the potential of this compound class and may not be from direct derivatives of 1-(4-aminophenyl)pyrrolidine.

Signaling Pathway for Apoptosis Induction

Anticancer_Apoptosis_Pathway Pyrrolidine_Derivative Pyrrolidine-Naphthoquinone Derivative ROS_Generation Increased ROS Generation Pyrrolidine_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Permeability Transition ROS_Generation->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for N-protection of Amino Acids using 4-Nitrophenyl Chloroformate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-protection of amino acids using 4-nitrophenyl chloroformate (4-NPC) and its analogs. This methodology is a cornerstone in peptide synthesis and the development of peptidomimetics, offering a reliable and versatile strategy for the temporary blockage of the amino group to prevent unwanted side reactions during peptide coupling.

Introduction

4-Nitrophenyl chloroformate is a highly effective reagent for the introduction of the 4-nitrophenoxycarbonyl (Noc) protecting group onto the amino terminus of amino acids. The electron-withdrawing nature of the nitro group makes the 4-nitrophenyl group a good leaving group, facilitating the reaction with the amino acid. The resulting N-protected amino acid is stable under various conditions, yet the protecting group can be cleaved when desired. Analogs of 4-NPC, such as 2-nitrobenzyl chloroformate, offer alternative deprotection strategies, including photolysis.

Mechanism of N-Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrophenyl chloroformate. This is followed by the elimination of the chloride ion and subsequent loss of a proton from the amino group, typically facilitated by a base, to yield the N-protected amino acid carbamate.

N_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AA Amino Acid (H₂N-CHR-COOH) Attack Nucleophilic Attack AA->Attack NPC 4-Nitrophenyl Chloroformate NPC->Attack Base Base (e.g., Triethylamine) Elimination Elimination of Cl⁻ and H⁺ Base->Elimination Intermediate Tetrahedral Intermediate Attack->Intermediate forms Intermediate->Elimination collapses Protected_AA N-Protected Amino Acid Elimination->Protected_AA yields Salt Base·HCl Elimination->Salt yields Protection_Workflow Start Start: Amino Acid Dissolve Dissolve in Anhydrous Solvent with Base Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagent Add 4-Nitrophenyl Chloroformate Solution Cool->Add_Reagent React React for 2-4 hours at Room Temperature Add_Reagent->React Workup Aqueous Workup (HCl, H₂O, Brine) React->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify End End: N-Protected Amino Acid Purify->End Deprotection_Workflow Start Start: N-Protected Amino Acid Dissolve Dissolve in Solvent Start->Dissolve Add_Base Add Aqueous Base (pH ≥ 12) Dissolve->Add_Base React Stir at Room Temperature Add_Base->React Neutralize Neutralize with 1 M HCl React->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Isolate Isolate Amino Acid from Aqueous Layer Extract->Isolate End End: Deprotected Amino Acid Isolate->End SPPS_Cycle Start Resin-Bound Peptide with Free Amino Group Couple Couple with N-Protected Amino Acid Start->Couple Wash1 Wash Resin Couple->Wash1 Deprotect Deprotect N-terminus Wash1->Deprotect Wash2 Wash Resin Deprotect->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Couple Repeat

Application Notes and Protocols: 1-(4-Nitrophenyl)pyrrolidine in the Synthesis of Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-(4-Nitrophenyl)pyrrolidine derivatives as potent monoamine uptake inhibitors. The following sections detail the synthetic protocols, biological evaluation, and key structure-activity relationship (SAR) data for a series of pyrovalerone analogs, with a specific focus on compounds selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).

Introduction

Monoamine transporters (DAT, NET, and SERT) are critical regulators of neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Inhibitors of these transporters are valuable therapeutic agents for a range of neurological and psychiatric disorders. The 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one scaffold, exemplified by pyrovalerone, has been identified as a promising chemotype for the development of potent DAT and NET inhibitors.[1][2] This document outlines the synthesis of analogs based on this scaffold, including a key derivative featuring a 4-nitrophenyl moiety, and provides protocols for their biological characterization.

Data Presentation

The inhibitory activity of a series of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one analogs was evaluated at the human dopamine, serotonin, and norepinephrine transporters. The data, presented as both binding affinity (Kᵢ) and uptake inhibition (IC₅₀), are summarized in the tables below. The compound 4l, 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one, demonstrates the impact of the nitro-substitution on activity.

Table 1: Binding Affinity (Kᵢ, nM) of Pyrovalerone Analogs at Monoamine Transporters [1][2]

CompoundRDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
4a 4-CH₃54.3>10,00090.1
4d H1014,210125
4f 4-Cl22.11,23045.2
4g 4-Br18.51,02038.7
4l 4-NO₂ 110 >10,000 336
4u 3,4-diCl11.51,06037.8

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM) of Pyrovalerone Analogs [1][2]

CompoundRDopamine IC₅₀ (nM)Serotonin IC₅₀ (nM)Norepinephrine IC₅₀ (nM)
4a 4-CH₃16.34,12050.7
4d H49.62,16079.8
4f 4-Cl10.189731.2
4g 4-Br9.878925.5
4l 4-NO₂ 55.4 >10,000 198
4u 3,4-diCl5.487621.3

Experimental Protocols

The synthesis of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4l) and its analogs follows a general two-step procedure from the corresponding substituted propiophenone. A representative protocol is provided below.

Protocol 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)pentan-1-one (Intermediate 3l)

This protocol describes the α-bromination of 1-(4-nitrophenyl)pentan-1-one.

Materials:

  • 1-(4-nitrophenyl)pentan-1-one

  • Bromine (Br₂)

  • Aluminum trichloride (AlCl₃, catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 1-(4-nitrophenyl)pentan-1-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of aluminum trichloride to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-nitrophenyl)pentan-1-one. This intermediate is typically used in the next step without further purification.[1][2]

Protocol 2: Synthesis of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride (4l)

This protocol describes the reaction of the α-bromo ketone intermediate with pyrrolidine.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)pentan-1-one (crude from Protocol 1)

  • Pyrrolidine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in diethyl ether or ethanol

  • Diethyl ether or Ethanol for recrystallization

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the crude 2-bromo-1-(4-nitrophenyl)pentan-1-one (1.0 eq) in dichloromethane or THF in a round-bottom flask with a magnetic stirrer.

  • Add pyrrolidine (2.0-2.2 eq) to the solution at room temperature and stir the mixture. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, wash the reaction mixture with water to remove any pyrrolidinium hydrobromide salt.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one as an oil or solid.

  • Dissolve the crude free base in a minimal amount of diethyl ether or ethanol.

  • Add a solution of HCl in diethyl ether or ethanol dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt of the final product (4l). Recrystallization from ethanol/ether may be performed for further purification.[1][2]

Protocol 3: In Vitro Monoamine Uptake Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ values of test compounds at DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • [³H]dopamine, [³H]serotonin (5-HT), and [³H]norepinephrine as radiolabeled substrates

  • Test compounds (e.g., 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one) at various concentrations

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37 °C.

  • Initiate the uptake by adding the respective [³H]-labeled monoamine substrate.

  • Incubate for a short period (e.g., 1-10 minutes) to ensure measurement of the initial uptake rate.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.[1]

Protocol 4: Radioligand Binding Assay

This protocol describes a general method to determine the binding affinity (Kᵢ) of test compounds.

Materials:

  • Cell membranes prepared from HEK293 cells expressing human DAT, SERT, or NET.

  • Radioligands such as [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Test compounds at various concentrations.

  • Assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4 °C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known potent ligand.

  • Calculate the percent displacement for each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[1]

Mandatory Visualizations

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation Start 1-(4-Nitrophenyl)pentan-1-one Reagents1 Br₂, AlCl₃ (cat.) in CH₂Cl₂ Start->Reagents1 Reaction Intermediate 2-Bromo-1-(4-nitrophenyl)pentan-1-one Reagents1->Intermediate Formation Reagents2 Pyrrolidine in CH₂Cl₂ or THF Intermediate->Reagents2 Reaction FreeBase 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one (Free Base) Reagents2->FreeBase Formation Reagents3 HCl in Et₂O or EtOH FreeBase->Reagents3 Protonation FinalProduct 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one HCl Reagents3->FinalProduct Precipitation

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (Dopamine Storage) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) IncreasedDopamine Increased Synaptic Dopamine Concentration DAT->IncreasedDopamine Inhibition leads to Inhibitor This compound Derivative Inhibitor->DAT Blocks Dopamine->DAT Reuptake Receptor Dopamine Receptors IncreasedDopamine->Receptor Increased Binding Signal Enhanced Postsynaptic Signaling Receptor->Signal Activation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, ultimately improving the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method is the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-nitrobenzene and pyrrolidine. This reaction is favored due to the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of the fluoride leaving group by the nucleophilic pyrrolidine.

Q2: What is the role of a base in this reaction?

In many protocols, a weak base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is added. The primary function of the base is to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials (1-fluoro-4-nitrobenzene and pyrrolidine) from the product (this compound). The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction.

Q4: My reaction does not seem to be proceeding. What are the possible causes?

Several factors could contribute to a stalled reaction:

  • Insufficient temperature: The SNAr reaction often requires heating to proceed at a reasonable rate.

  • Inactive pyrrolidine: If the pyrrolidine has been protonated by an acidic species, it will no longer be nucleophilic. The addition of a base can mitigate this.

  • Poor solvent choice: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred.

  • Degraded starting materials: Ensure the purity and integrity of your 1-fluoro-4-nitrobenzene and pyrrolidine.

Q5: What are common side reactions to be aware of?

While the SNAr reaction is generally clean, potential side reactions can occur, such as the formation of byproducts from impurities in the starting materials or undesired reactions involving the nitro group under harsh conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low.2. Pyrrolidine is protonated and non-nucleophilic.3. Impure or degraded starting materials.4. Inappropriate solvent.1. Increase the reaction temperature, monitoring for decomposition.2. Add a non-nucleophilic base like potassium carbonate or triethylamine.3. Verify the purity of starting materials by NMR or other analytical techniques.4. Switch to a polar aprotic solvent such as DMF or DMSO.
Presence of Multiple Spots on TLC After Reaction Completion 1. Incomplete reaction.2. Formation of side products.3. Decomposition of product or starting materials.1. Extend the reaction time or increase the temperature.2. Optimize reaction conditions (temperature, solvent, base) to minimize side reactions.3. Use milder reaction conditions if decomposition is suspected.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during aqueous work-up.1. Use a less polar solvent for extraction.2. Add brine to the aqueous layer to break the emulsion.
Product is an Oil and Does Not Solidify 1. Presence of impurities.2. The product may have a low melting point.1. Purify the product using column chromatography.2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.
Low Yield After Purification 1. Product loss during work-up and extraction.2. Inefficient purification method.1. Perform extractions with multiple small portions of solvent.2. Optimize the purification method (e.g., recrystallization solvent, chromatography mobile phase).

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
DMFK₂CO₃804~95
DMSOK₂CO₃803~98
AcetonitrileEt₃NReflux6~85
WaterK₃PO₄776~95[1]
THFNone1000.13 (flow)High Conversion

Experimental Protocols

Protocol 1: Synthesis in Dimethylformamide (DMF)

This protocol is a standard method for the synthesis of this compound in a batch setting.

Materials:

  • 1-fluoro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound as a yellow solid.

Protocol 2: Aqueous Synthesis

This protocol offers a more environmentally friendly approach using water as the solvent.[1]

Materials:

  • 2-bromo-1-fluoro-4-nitrobenzene (as a representative activated aryl halide)

  • A pyrrolidine derivative (e.g., 4-(Pyrrolidin-1-yl)piperidine)

  • Potassium phosphate tribasic (K₃PO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve potassium phosphate tribasic (1.06 eq) in distilled water.

  • Add the pyrrolidine derivative (1.04 eq) and stir until dissolved.

  • Add the activated aryl halide (1.00 eq).

  • Heat the reaction mixture to 77 °C and stir for 6 hours.

  • Cool the mixture to room temperature and allow it to stand overnight to facilitate crystallization.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product in an oven at 50 °C to a constant mass.

Visualizations

experimental_workflow start Start reagents Combine 1-fluoro-4-nitrobenzene, pyrrolidine, and base in solvent start->reagents reaction Heat and stir reaction mixture reagents->reaction monitoring Monitor progress by TLC reaction->monitoring workup Aqueous work-up and extraction monitoring->workup Reaction complete purification Purify by recrystallization or column chromatography workup->purification product Obtain pure this compound purification->product troubleshooting_low_yield start Low Yield Observed check_temp Is reaction temperature adequate? start->check_temp check_base Is a base present? check_temp->check_base Yes increase_temp Increase temperature check_temp->increase_temp No check_materials Are starting materials pure? check_base->check_materials Yes add_base Add a non-nucleophilic base check_base->add_base No check_solvent Is the solvent appropriate? check_materials->check_solvent Yes purify_materials Purify starting materials check_materials->purify_materials No change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No

References

Technical Support Center: Purification of Crude 1-(4-Nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(4-Nitrophenyl)pyrrolidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound is a dark, oily residue. Is this normal, and which purification method should I choose?

A: It is common for the crude product of the reaction between 1-fluoro-4-nitrobenzene and pyrrolidine to be a dark-colored oil or solid. This is due to the presence of unreacted starting materials and potential side products. The choice of purification method depends on the scale of your reaction and the purity required.

  • For small-scale purification (typically < 1 g) or for isolating a highly pure sample for analysis, column chromatography is recommended.

  • For larger-scale purification (typically > 1 g) where a good level of purity is sufficient, recrystallization is a more practical and economical choice.

Often, a sequential approach is most effective: an initial purification by recrystallization to remove the bulk of impurities, followed by column chromatography to achieve the highest purity.

Q2: I am trying to recrystallize my crude this compound, but I'm not sure which solvent to use. What are the best practices for solvent selection?

A: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Based on the polar aromatic nature of the compound, suitable solvent systems include:

  • Ethanol: A good starting point for many aromatic nitro compounds.

  • Isopropanol: Another effective alcohol-based solvent.

  • Ethanol/Water or Isopropanol/Water: A mixed solvent system can be very effective. The compound is dissolved in the hot alcohol, and water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Hexane/Ethyl Acetate: In this mixed solvent system, the crude product is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and hexane (the "poor" solvent) is added until cloudiness persists.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.1. Try scratching the inside of the flask with a glass rod to create nucleation sites.2. Add a seed crystal of pure this compound.3. Evaporate some of the solvent to increase the concentration and allow it to cool again.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present, depressing the melting point.1. Re-heat the solution to dissolve the oil.2. Add a small amount of a "poorer" solvent to lower the overall solvent power and encourage crystal formation.3. Allow the solution to cool more slowly.
The purified crystals are still colored. Colored impurities are co-precipitating with the product.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.2. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Low recovery of the purified product. Too much solvent was used; the product is still dissolved in the mother liquor.1. Cool the filtrate in an ice bath to induce further crystallization.2. Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.

Q3: I have decided to use column chromatography. What are the recommended conditions for purifying this compound?

A: Column chromatography is an excellent method for obtaining highly pure this compound. A common setup involves a silica gel stationary phase and a non-polar mobile phase with an increasing polarity gradient.

Recommended Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system. A typical gradient might start with 95:5 hexane:ethyl acetate and gradually increase to 80:20 or 70:30.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation of spots on the column. The polarity of the mobile phase is too high.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Cracks appear in the silica gel bed. The column was allowed to run dry.Always keep the silica gel covered with the mobile phase.
Bands are broad and streaky. The initial sample was loaded in too much solvent or a solvent that was too polar.Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the initial mobile phase) before loading it onto the column.

Q4: How can I monitor the progress of my purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • Before Column Chromatography: Use TLC to determine the optimal mobile phase for separation.

  • During Column Chromatography: Spot the collected fractions on a TLC plate to identify which fractions contain your purified product.

  • After Recrystallization: Compare the TLC of your crude material with the purified crystals to assess the effectiveness of the purification.

TLC Visualization: this compound is a UV-active compound due to its aromatic nitro group. Therefore, the spots can be visualized under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used as a general visualization technique.

Data Presentation

The following table summarizes the physical properties of this compound and its common starting materials, which is crucial for planning the purification strategy.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compound 192.21>300115-117Soluble in ethanol, ethyl acetate, acetone; sparingly soluble in hexane.
1-Fluoro-4-nitrobenzene 141.1020521Soluble in most organic solvents.
Pyrrolidine 71.1287-88-63Miscible with water and most organic solvents.[1][2]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. If the solid dissolves when hot and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of Crude this compound

  • TLC Analysis: Develop a TLC plate with your crude product using different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf of ~0.2-0.3 for the product spot.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude this compound decision_scale Scale of Reaction? start->decision_scale recrystallization Recrystallization decision_scale->recrystallization > 1g column_chromatography Column Chromatography decision_scale->column_chromatography < 1g purity_check_recryst Check Purity (TLC, mp) recrystallization->purity_check_recryst purity_check_column Check Purity (TLC, NMR) column_chromatography->purity_check_column further_purification Further Purification Needed? purity_check_recryst->further_purification Purity Sufficient? end_product Pure this compound purity_check_column->end_product Purity Sufficient further_purification->column_chromatography No further_purification->end_product Yes

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Optimizing N-Arylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of pyrrolidine. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-arylation of pyrrolidine, offering potential causes and solutions.

Issue 1: Low or No Reaction Conversion

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. Catalyst deactivation can occur, sometimes indicated by the formation of palladium black.[1][2]
Inappropriate Ligand The choice of phosphine ligand is critical. For Buchwald-Hartwig reactions, bulky, electron-rich ligands like 2-(di-tert-butylphosphino)biphenyl are often effective.[3] For some transformations, bidentate ligands such as BINAP or DPEphos may be optimal.[4] Experiment with different ligand-to-metal ratios.
Incorrect Base The strength and type of base are crucial. Sodium tert-butoxide (NaOt-Bu) is a common strong base for Buchwald-Hartwig aminations.[3] Other bases like K₂CO₃ or Cs₂CO₃ may be required for specific applications or when using different catalysts.[1][5]
Unsuitable Solvent Toluene is a frequently used solvent for these reactions.[3] However, other solvents like DMSO or DMF might be necessary for certain catalyst systems, particularly in copper-catalyzed reactions.[5] Ensure the solvent is anhydrous, as water can deactivate the catalyst and reactants.
Low Reaction Temperature While some reactions proceed at room temperature, many N-arylation reactions require elevated temperatures (e.g., 60-110 °C) to achieve a reasonable rate.[3][4]
Aryl Halide Reactivity The reactivity of the aryl halide follows the general trend: I > Br > Cl. If using an aryl chloride, a more active catalyst system (e.g., with a highly active ligand) may be necessary. Electron-deficient aryl halides are generally more reactive in oxidative addition.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
N-Vinylation This can be a competing reaction when using vinyl halides. The choice of ligand can suppress this side reaction; for example, tri-2-furylphosphine has been shown to be effective.[3]
Diarylation The formation of N,N-diarylated products can occur, especially with electron-deficient aryl halides as the second coupling partner in tandem reactions.[4] Adjusting the stoichiometry of the reactants may help minimize this.
Hydrodehalogenation of Aryl Halide This side reaction reduces the amount of aryl halide available for the desired coupling. Optimizing the base and temperature can sometimes mitigate this issue.
Homocoupling of Aryl Halide The formation of biaryl compounds can occur, particularly at high temperatures. Lowering the reaction temperature or adjusting the catalyst system may be necessary.

Issue 3: Poor Regio- or Stereoselectivity

Potential Cause Troubleshooting Steps
Lack of Directing Group For C-H arylation of the pyrrolidine ring, a directing group is often necessary to control regioselectivity.[1][6]
Incorrect Chiral Ligand/Auxiliary In enantioselective α-arylation, the choice of chiral ligand or auxiliary (e.g., (-)-sparteine) is critical for achieving high enantiomeric excess (ee).[2][7][8][9]
Epimerization Undesired epimerization can occur under certain conditions, leading to a loss of stereochemical purity. This can sometimes be addressed by optimizing the reaction time and temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-arylation of pyrrolidine?

A1: The most prevalent methods include transition-metal catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[10][11] Other methods like nucleophilic aromatic substitution (SₙAr), reductive amination, and reactions involving benzyne intermediates are also employed.[10][11][12]

Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction?

A2: The optimal catalyst-ligand system depends on the specific substrates. Generally, a palladium(0) source (often generated in situ from a Pd(II) precursor like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are used. For secondary amines like pyrrolidine, ligands such as 2-(di-tert-butylphosphino)biphenyl have shown broad utility.[3] It is often necessary to screen a small number of ligands to find the best one for a particular transformation.

Q3: What is the role of the base in the N-arylation reaction?

A3: The base plays a crucial role in the catalytic cycle. In the Buchwald-Hartwig reaction, a strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine, forming the corresponding amide which is more nucleophilic and can react with the palladium center.[3]

Q4: Can I perform an enantioselective α-arylation of N-Boc-pyrrolidine?

A4: Yes, enantioselective α-arylation of N-Boc-pyrrolidine has been successfully achieved.[7][8] A common strategy involves the deprotonation of N-Boc-pyrrolidine with a chiral base complex, such as s-BuLi/(-)-sparteine, followed by transmetalation with a zinc salt and subsequent palladium-catalyzed Negishi coupling with an aryl bromide.[8][9]

Q5: My reaction is sensitive to air and moisture. What precautions should I take?

A5: Many N-arylation reactions, particularly those using palladium and phosphine ligands, are sensitive to oxygen and water. It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[3]

Quantitative Data Summary

Table 1: Effect of Ligand on Palladium-Catalyzed Carboamination

EntryLigandYield (%)
1dppb45
2dppe55
3(rac)-BINAP65
4DPEphos70
5P(o-tol)₃75
6Tri-2-furylphosphine85
Conditions: Amine (1.0 equiv), vinyl bromide (1.1 equiv), NaOt-Bu (1.2 equiv), Pd₂(dba)₃ (1 mol%), Ligand (2 mol% for bidentate, 4 mol% for monodentate), toluene, 60 °C. Data adapted from related carboamination reactions which have relevance to N-arylation side products.[3]

Table 2: Optimization of Stoichiometry of ZnCl₂ in Enantioselective α-Arylation

EntryZnCl₂ (equiv)Yield (%)ee (%)
11.06592
21.27993
31.57591
Conditions: N-Boc-pyrrolidine, s-BuLi, (-)-sparteine, aryl bromide, Pd(OAc)₂, t-Bu₃P·HBF₄.[2]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Pyrrolidine (Buchwald-Hartwig Amination)

A flame-dried Schlenk tube is charged with a palladium source (e.g., Pd₂(dba)₃, 1 mol %), a phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 2 mol %), and a base (e.g., sodium tert-butoxide, 2.4 equiv).[3] The tube is evacuated and backfilled with argon. Anhydrous toluene is added, followed by the pyrrolidine substrate (1.0 equiv) and the aryl bromide (1.0 equiv) via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol for Enantioselective α-Arylation of N-Boc-Pyrrolidine

In a flame-dried flask under an argon atmosphere, a solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.0 equiv) in an anhydrous ether solvent (e.g., Et₂O or TBME) is cooled to -78 °C.[8][9] A solution of s-BuLi (1.0 equiv) in cyclohexane is added dropwise, and the mixture is stirred at this temperature for a specified time. A solution of anhydrous ZnCl₂ (1.2 equiv) in an ether solvent is then added, and the mixture is allowed to warm to room temperature. In a separate flask, a palladium catalyst is prepared by dissolving Pd(OAc)₂ (e.g., 4 mol %) and a ligand (e.g., t-Bu₃P-HBF₄, 5 mol %) in the reaction solvent.[2] This catalyst solution and the aryl bromide (1.0 equiv) are added to the organozinc reagent. The reaction is stirred at room temperature or with gentle heating until complete. The reaction is then quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Aryl-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Pyrrolidine(L_n) Ar-Pd(II)-(Pyrrolidine)(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Pyrrolidine(L_n) Pyrrolidine Pyrrolidine-H Amide_Formation Amide Formation Base Base Ar-Pd(II)-Pyrrolidine(L_n)->Pd(0)L_n Reductive_Elimination Reductive Elimination N-Aryl_Pyrrolidine N-Aryl Pyrrolidine

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrrolidine.

Troubleshooting_Workflow cluster_conversion Troubleshoot Conversion cluster_side_products Troubleshoot Side Products cluster_selectivity Troubleshoot Selectivity Start N-Arylation Experiment Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Side Products? Check_Conversion->Check_Side_Products No Catalyst Check Catalyst Activity Check_Conversion->Catalyst Yes Check_Selectivity Poor Selectivity? Check_Side_Products->Check_Selectivity No Ligand_SP Change Ligand Check_Side_Products->Ligand_SP Yes Success Successful Reaction Check_Selectivity->Success No Directing_Group Add Directing Group Check_Selectivity->Directing_Group Yes Ligand Screen Ligands Catalyst->Ligand Base Optimize Base Ligand->Base Solvent_Temp Adjust Solvent/Temp Base->Solvent_Temp Solvent_Temp->Check_Conversion Stoichiometry Adjust Stoichiometry Ligand_SP->Stoichiometry Temp_SP Lower Temperature Stoichiometry->Temp_SP Temp_SP->Check_Side_Products Chiral_Aux Optimize Chiral Auxiliary Directing_Group->Chiral_Aux Conditions_Selectivity Fine-tune Conditions Chiral_Aux->Conditions_Selectivity Conditions_Selectivity->Check_Selectivity

Caption: A logical workflow for troubleshooting common issues in N-arylation reactions.

References

Technical Support Center: Friedel-Crafts Acylation for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Friedel-Crafts acylation for ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Friedel-Crafts acylation?

A1: While Friedel-Crafts acylation is generally a robust method for synthesizing aromatic ketones, several side products can arise depending on the substrate, reagents, and reaction conditions. The most common side products include:

  • Polyacylated Products: Occur when more than one acyl group is introduced onto the aromatic ring. This is more prevalent with highly activated aromatic substrates.

  • Isomeric Products: Formation of ortho-, meta-, and para-substituted ketones. The product distribution is influenced by the directing effects of substituents on the aromatic ring and the reaction conditions.

  • Products from Rearrangement/Decarbonylation: In specific cases, the acylium ion intermediate can undergo decarbonylation to form a carbocation, which then leads to alkylated byproducts.

  • Products from Substrate/Product Decomposition: Sensitive substrates or products can degrade under the strong Lewis acid conditions, leading to tar formation.

  • O-acylation Products: With phenolic substrates, acylation can occur on the hydroxyl group to form an ester, which may or may not rearrange to the desired C-acylated product.

Q2: How can I minimize polyacylation?

A2: Polyacylation is more likely with highly activated aromatic rings. To minimize this side reaction:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.

  • Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.

  • Reaction Conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times.

Q3: What factors influence the regioselectivity (isomer distribution) of the acylation?

A3: The regioselectivity is primarily governed by:

  • Directing Effects of Substituents: Electron-donating groups (e.g., -OCH₃, -CH₃) direct acylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position (though these substrates are often unreactive).

  • Steric Hindrance: Bulky acylating agents or substituents on the aromatic ring can favor acylation at the less sterically hindered position (often the para position).

  • Solvent: The choice of solvent can significantly impact the ratio of isomers formed. For example, in the acylation of naphthalene, non-polar solvents tend to favor the kinetically controlled α-product, while polar solvents can lead to the thermodynamically more stable β-product.[1]

  • Temperature: Higher temperatures can favor the formation of the thermodynamically more stable isomer.

Q4: Under what conditions does decarbonylation of the acylium ion occur?

A4: Decarbonylation is not a common side reaction in most Friedel-Crafts acylations. However, it can be significant when the resulting carbocation is particularly stable. A classic example is the reaction with pivaloyl chloride, where the initially formed pivaloyl acylium ion can lose carbon monoxide to form the stable tert-butyl carbocation, leading to tert-butylbenzene as a major byproduct.

Troubleshooting Guides

Issue 1: Formation of Multiple Isomeric Products

Symptoms:

  • Your final product is a mixture of ortho-, meta-, and/or para-isomers, making purification difficult.

Possible Causes & Solutions:

CauseSolution
Kinetic vs. Thermodynamic Control The reaction may be producing a mixture of the kinetic and thermodynamic products. Lowering the reaction temperature may favor the formation of a single isomer. Conversely, if the desired product is the thermodynamic one, increasing the temperature might be beneficial.
Solvent Effects The polarity of the solvent can influence the isomer distribution. For substrates like naphthalene, switching from a non-polar solvent (like carbon disulfide or dichloromethane) to a polar one (like nitrobenzene) can dramatically change the product ratio.[1]

Quantitative Data: Solvent Effect on the Acetylation of Naphthalene [1]

Solvent% 1-acetylnaphthalene (α-product)% 2-acetylnaphthalene (β-product)
Carbon DisulfideHighLow
DichloromethaneHighLow
NitrobenzeneLowHigh
Issue 2: Polyacylation

Symptoms:

  • You observe significant amounts of di- or even tri-acylated products in your reaction mixture.

Possible Causes & Solutions:

CauseSolution
Highly Activated Substrate Aromatic rings with strong electron-donating groups (e.g., anisole, phenol ethers) are highly susceptible to polyacylation.
Incorrect Stoichiometry An excess of the acylating agent or Lewis acid can promote further acylation.

Troubleshooting Workflow for Polyacylation

start Polyacylation Observed check_substrate Is the aromatic substrate highly activated? start->check_substrate yes_activated Yes check_substrate->yes_activated Yes no_activated No check_substrate->no_activated No check_stoichiometry Check molar ratio of substrate to acylating agent yes_activated->check_stoichiometry solution3 Consider a milder Lewis acid. yes_activated->solution3 no_activated->check_stoichiometry ratio_gt_1 Ratio > 1:1? check_stoichiometry->ratio_gt_1 > 1:1 ratio_1_to_1 Ratio is 1:1 check_stoichiometry->ratio_1_to_1 1:1 solution1 Use a 1:1 molar ratio. Consider inverse addition. ratio_gt_1->solution1 solution2 Lower reaction temperature and shorten reaction time. ratio_1_to_1->solution2

Troubleshooting workflow for polyacylation.
Issue 3: Reaction with Phenolic Substrates

Symptoms:

  • Low yield of the desired hydroxyarylketone and formation of a significant amount of a phenyl ester.

Possible Causes & Solutions:

CauseSolution
O-acylation vs. C-acylation Phenols can undergo acylation on the hydroxyl group (O-acylation) to form an ester, which is often the kinetic product. The desired C-acylation to form a hydroxyarylketone is also possible.
Fries Rearrangement The initially formed phenyl ester can rearrange to the C-acylated product under Friedel-Crafts conditions, a reaction known as the Fries rearrangement. This rearrangement is often promoted by an excess of the Lewis acid and higher temperatures.

Experimental Observation:

  • Reacting phenol with acyl chlorides in the presence of a low concentration of a strong Brønsted acid catalyst (e.g., 1% TfOH in acetonitrile) can lead to high yields (>90%) of the O-acylated product.[2]

  • Using a high concentration of a strong acid (e.g., neat TfOH) or an excess of a Lewis acid like AlCl₃ favors the C-acylated product via the Fries rearrangement.[2]

Issue 4: Tar Formation

Symptoms:

  • The reaction mixture becomes dark and viscous, and isolation of the desired product is difficult.

Possible Causes & Solutions:

CauseSolution
Highly Reactive Substrates Electron-rich heterocycles like pyrroles and furans are prone to polymerization under strongly acidic conditions.
High Reaction Temperature Excessive heat can lead to decomposition of starting materials and products.

Logical Diagram for Mitigating Tar Formation

start Tar Formation Observed check_substrate Is the substrate an electron-rich heterocycle? start->check_substrate yes_heterocycle Yes check_substrate->yes_heterocycle Yes no_heterocycle No check_substrate->no_heterocycle No solution1 Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃). yes_heterocycle->solution1 solution3 Consider protecting the heterocycle if possible. yes_heterocycle->solution3 check_temp Is the reaction temperature high? no_heterocycle->check_temp temp_high Yes check_temp->temp_high Yes temp_low No check_temp->temp_low No solution2 Run the reaction at a lower temperature. temp_high->solution2 solution4 Ensure slow and controlled addition of reagents. temp_low->solution4

Strategies to mitigate tar formation.

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride

This protocol describes a standard laboratory procedure for the mono-acetylation of biphenyl, which is moderately activated and less prone to polyacylation than more electron-rich substrates.

Materials:

  • Biphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend biphenyl (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.1 - 1.3 eq) portion-wise with stirring.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred suspension while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acylation of Anisole with Minimized Polyacylation

This protocol is designed to favor the mono-acylated product when using a highly activated substrate like anisole.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Pre-formation of the Acylium Ion Complex: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add acetic anhydride (1.0 eq) dropwise to the stirred suspension.

  • Substrate Addition: In a separate flask, dissolve anisole (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes. Monitor the reaction by TLC to avoid prolonged reaction times that could lead to side products.

  • Work-up and Purification: Follow steps 5-9 from Protocol 1.

Experimental Workflow Diagram

start Start setup Reaction Setup: - Dry glassware - Inert atmosphere start->setup reagents Add aromatic substrate and Lewis acid to solvent setup->reagents cool Cool to 0-5 °C reagents->cool add_acyl Slowly add acylating agent cool->add_acyl react Stir at appropriate temperature (Monitor by TLC) add_acyl->react quench Quench with ice/HCl react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product (Recrystallization or Chromatography) dry->purify end End purify->end

General experimental workflow for Friedel-Crafts acylation.

References

How to remove residual solvents from 1-(4-Nitrophenyl)pyrrolidine crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)pyrrolidine crystals. The following information is intended to assist in removing residual solvents effectively, a critical step for ensuring the purity and quality of the final product.

Troubleshooting Guide: Residual Solvent Removal

This guide addresses common issues encountered during the removal of residual solvents from this compound crystals.

Q1: My this compound crystals still contain residual solvent after initial drying. What should I do?

A1: Residual solvents can be trapped within the crystal lattice or adsorbed on the crystal surface. The appropriate removal method depends on the solvent to be removed and its concentration. Here are a few troubleshooting steps:

  • Identify the Residual Solvent: If possible, identify the residual solvent(s) using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Knowing the solvent's boiling point and polarity will help in selecting the most effective removal technique.

  • Optimize Drying Conditions: If you are using a vacuum oven, ensure the temperature is appropriately set below the melting point of this compound (167-169°C) and that a sufficient vacuum is applied. A slight increase in temperature or a longer drying time might be necessary. However, be cautious not to exceed the thermal stability limit of the compound. A thermogravimetric analysis (TGA) of this compound has been reported, which can provide guidance on its thermal decomposition profile.[1]

  • Consider Recrystallization: If the solvent is entrapped within the crystals, recrystallization is often the most effective method for removal. This process involves dissolving the crystals in a suitable hot solvent and allowing them to re-form slowly upon cooling, excluding the impurity (in this case, the residual solvent) from the crystal lattice.

  • Try Slurry Washing: For solvents adsorbed on the crystal surface, a slurry wash can be effective. This involves suspending the crystals in a solvent in which this compound is poorly soluble but the residual solvent is miscible. The crystals are then filtered and dried.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polar nature of the nitrophenyl group, polar organic solvents are likely candidates.

  • Ethanol and Methanol: These are common choices for recrystallizing aromatic nitro compounds. Given that some syntheses of similar compounds use ethanol, it is a good starting point.[2] A mixture with water can also be effective in reducing solubility at lower temperatures.

  • Acetone and Ethyl Acetate: These solvents have moderate polarity and can also be suitable.

  • Toluene: While less polar, toluene can sometimes be effective for recrystallizing aromatic compounds.

It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific case.

Q3: My crystals "oil out" during recrystallization instead of forming solid crystals. What is causing this?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. With a melting point of 167-169°C, this is a possibility if using high-boiling point solvents.

  • Choose a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point significantly lower than the melting point of this compound.

  • Use a Larger Volume of Solvent: Oiling out can also occur if the solution is too concentrated. Using a slightly larger volume of the hot solvent can prevent this.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Q4: How can I remove a high-boiling point solvent like DMF or DMSO?

A4: High-boiling point solvents are challenging to remove by simple vacuum drying.

  • Water Wash: If the compound is insoluble in water, washing the crystalline solid with water can help remove water-miscible solvents like DMF and DMSO.

  • Slurry Washing with a Low-Boiling Solvent: Create a slurry of the crystals in a low-boiling point solvent in which this compound is not very soluble (e.g., diethyl ether or heptane). The high-boiling point solvent will partition into the wash solvent. Repeat this process several times.

  • Recrystallization: Recrystallizing from a different, more volatile solvent is a highly effective method.

Frequently Asked Questions (FAQs)

Q: What are the common residual solvents found in this compound crystals?

A: The most common residual solvents are those used during the synthesis and purification steps. Based on typical synthetic routes for similar compounds, potential residual solvents include:

  • Ethanol and Water: Used in some nucleophilic aromatic substitution reactions.[2]

  • Dichloromethane (DCM): A common solvent for organic reactions and extractions.

  • Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF): Often used in nucleophilic substitution reactions.

  • Toluene, Heptane, Hexane: Can be used as reaction or recrystallization solvents.

  • Pyrrolidine: Unreacted starting material.

Q: What is a safe drying temperature for this compound crystals?

A: The melting point of this compound is 167-169°C. A safe drying temperature in a vacuum oven would be well below this, typically in the range of 60-80°C. A thermogravimetric analysis (TGA) has been performed on this compound, which provides information on its thermal stability and decomposition temperature, further guiding the selection of an appropriate drying temperature.[1]

Q: How can I confirm that the residual solvents have been removed to an acceptable level?

A: The most common and reliable method for quantifying residual solvents is Gas Chromatography (GC) with headspace sampling. The acceptable limits for residual solvents in pharmaceutical products are defined by the International Council for Harmonisation (ICH) Q3C guidelines.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Solvents

PropertyThis compoundEthanolWaterDichloromethaneTolueneHeptane
Melting Point (°C) 167-169-1140-97-95-91
Boiling Point (°C) ~350781004011198
Molecular Weight ( g/mol ) 192.2246.0718.0284.9392.14100.21

Experimental Protocols

Protocol 1: Vacuum Oven Drying

This protocol is suitable for removing volatile solvents with boiling points significantly lower than the melting point of the product.

Methodology:

  • Place the this compound crystals in a shallow glass dish or on a watch glass to maximize the surface area.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature between 60-80°C. Caution: Do not exceed a temperature that could cause thermal degradation. Refer to TGA data if available.[1]

  • Apply a vacuum of at least 25 inHg (approximately 170 mbar).

  • Dry the crystals for 12-24 hours. The drying time may need to be optimized based on the specific solvent and its concentration.

  • After the drying period, slowly release the vacuum and allow the oven to cool to room temperature before removing the sample.

  • Analyze the sample for residual solvents using GC.

Protocol 2: Recrystallization

This method is effective for removing solvents trapped within the crystal lattice.

Methodology:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol).

  • In a flask, add the this compound crystals.

  • Add the minimum amount of the chosen solvent to the flask to just cover the crystals.

  • Heat the mixture to the boiling point of the solvent with stirring until all the crystals have dissolved. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven as described in Protocol 1.

Protocol 3: Slurry Washing

This protocol is useful for removing solvents adsorbed on the crystal surface.

Methodology:

  • Select a wash solvent in which this compound has very low solubility (e.g., heptane or diethyl ether).

  • In a flask, add the this compound crystals.

  • Add a sufficient amount of the wash solvent to create a stirrable slurry.

  • Stir the slurry at room temperature for 30-60 minutes.

  • Collect the crystals by vacuum filtration.

  • Repeat the slurry wash 1-2 more times with fresh wash solvent if necessary.

  • Dry the crystals in a vacuum oven as described in Protocol 1.

Mandatory Visualization

Below is a decision-making workflow for selecting the appropriate method for residual solvent removal.

Solvent_Removal_Workflow start Residual Solvent Detected in This compound Crystals identify_solvent Identify Residual Solvent (e.g., via GC, NMR) start->identify_solvent solvent_properties Determine Solvent Properties (Boiling Point, Polarity) identify_solvent->solvent_properties low_bp Low Boiling Point Solvent? solvent_properties->low_bp high_bp High Boiling Point Solvent? low_bp->high_bp No vacuum_drying Optimize Vacuum Drying (Increase Temp/Time) low_bp->vacuum_drying Yes recrystallization Recrystallization high_bp->recrystallization No (Trapped) slurry_wash Slurry Washing with Anti-Solvent high_bp->slurry_wash Yes check_purity Analyze for Residual Solvents (e.g., via GC) vacuum_drying->check_purity recrystallization->check_purity slurry_wash->check_purity check_purity->recrystallization Unsuccessful end Solvent Removed to Acceptable Level check_purity->end Successful

Caption: Decision workflow for solvent removal.

References

Technical Support Center: Scaling Up Synthesis of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of nitrophenyl compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up nitration reactions?

A1: The primary safety concerns when scaling up nitration reactions are the highly exothermic nature of the reaction and the potential for thermal runaway.[1][2] Nitration processes, especially at a larger scale, are prone to runaway exothermic reactions, which can lead to explosions.[1][3] The use of hazardous concentrated acid mixtures, typically nitric and sulfuric acid, adds to the safety concerns due to their corrosive nature.[1][3] Pure organic nitro compounds can decompose violently at high temperatures, and their thermal stability can be lowered by impurities.

Q2: What is the difference between batch and continuous flow nitration, and which is better for scale-up?

A2: Batch nitration is the traditional method where reactants are mixed in a stirred vessel and the reaction proceeds over a period. While versatile for smaller-scale synthesis, scaling up can be challenging due to difficulties in heat management and the potential for runaway reactions.[4]

Continuous flow nitration involves continuously pumping reactants through a microreactor or tube reactor. This approach offers superior heat transfer due to a high surface-area-to-volume ratio, allowing for better temperature control and enhanced safety, especially for highly exothermic reactions.[4][5] Continuous flow systems are well-suited for larger-scale production and can inherently mitigate process hazards.[5][6]

Q3: How can I control the exothermic nature of the reaction during scale-up?

A3: Effective temperature control is crucial. This can be achieved through:

  • Efficient Cooling: Use of appropriate cooling systems like ice-salt baths to maintain the desired reaction temperature.[4]

  • Slow Reagent Addition: Adding the nitrating agent dropwise and slowly to the reaction mixture allows for better heat dissipation.

  • Vigorous Agitation: Inefficient stirring can create localized "hot spots."[4] Consistent and vigorous agitation is essential to ensure uniform temperature distribution.[4]

  • Continuous Flow Reactors: These offer excellent heat transfer capabilities, making them a safer alternative for large-scale exothermic reactions.[2][4]

Q4: What are common side reactions and impurities I might encounter?

A4: Common side reactions include oxidation of the starting material or product and the formation of multiple nitrated isomers (e.g., ortho-, meta-, para-).[7][8] The presence of activating groups on the aromatic ring can lead to multiple nitrations, sometimes resulting in the formation of tars.[8] Impurities can also arise from the decomposition of the product under harsh reaction conditions.

Q5: How do I choose the right solvent for a large-scale nitration reaction?

A5: The choice of solvent is critical for dissolution of the substrate and for maintaining reaction stability. Common solvents include sulfuric acid, which can also act as a catalyst, dichloromethane, dichloroethane, and acetic acid.[5][6] The solvent should be inert to the reaction conditions and capable of dissolving the organic substrate.[5]

Troubleshooting Guide

Issue Probable Cause Suggested Solution
Runaway Reaction / Loss of Temperature Control Highly exothermic reaction.[1] Inadequate cooling or inefficient heat removal.[4] Incorrect reagent concentration or ratio.[4] Poor agitation leading to localized hot spots.[4]Immediately stop the addition of reagents. Increase cooling capacity. Ensure vigorous and consistent agitation. Consider switching to a continuous flow system for better heat management on a larger scale.[4][5] Use reaction calorimetry to assess thermal risk before scaling up.[9]
Low Yield of Desired Isomer (Poor Regioselectivity) Sub-optimal reaction temperature. Incorrect nitrating agent or acid catalyst. The directing effects of substituents on the aromatic ring.Optimize the reaction temperature; lower temperatures often favor para-isomer formation. Experiment with different nitrating agents (e.g., fuming nitric acid, acetyl nitrate).[10][11] Consider using solid acid catalysts which can offer higher selectivity.[7]
Formation of Multiple Nitration Products The starting material is highly activated.[8] Reaction conditions are too harsh (high temperature, concentrated acids).Use milder reaction conditions (lower temperature, diluted acids).[12] Monitor the reaction closely using techniques like TLC or HPLC and stop it once the desired mononitrated product is formed.
Product Decomposition (Charring/Tar Formation) Reaction temperature is too high.[8] The substrate is sensitive to strong acidic conditions.[13]Perform the reaction at lower temperatures.[13] Use a milder nitrating agent.[13] Reduce the reaction time.
Difficulties in Product Isolation and Purification The product is an oil instead of a solid.[14] Presence of acidic impurities. Formation of hard-to-separate isomers.For oily products, ensure all solvent is removed under vacuum and consider further purification by column chromatography.[14] Wash the organic layer with a sodium bicarbonate solution to remove acidic impurities.[14] For isomer separation, optimize the eluent system for column chromatography or consider crystallization techniques.[14] Complex-assisted crystallization can be employed to enhance the purity of crystallized products.[15]

Experimental Protocols

General Protocol for Batch Nitration of an Aromatic Compound (e.g., Toluene)

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly and cautiously add concentrated sulfuric acid to concentrated nitric acid.[4] The typical ratio can vary, but a common starting point is a 1:1 or 2:1 volume ratio of sulfuric acid to nitric acid. Maintain the temperature of the mixture below 10 °C during addition.

  • Reaction Setup: Place the aromatic compound (e.g., toluene) in a separate reaction vessel equipped with a stirrer, thermometer, and an addition funnel, and cool it in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared cold nitrating mixture dropwise to the stirred aromatic compound.[4] It is crucial to maintain the internal temperature of the reaction mixture at the desired level (e.g., below 10 °C) throughout the addition to control the exothermic reaction and minimize side product formation.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[4] This dilutes the acids and dissipates the heat of dilution.[4]

  • Work-up and Isolation: The product can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude nitrophenyl compound.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

Visualizations

G Troubleshooting Logic for Low Yield in Nitration Scale-Up start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_reagents Are Reagent Ratios and Concentrations Correct? check_temp->check_reagents Yes optimize_temp Adjust Temperature (Typically Lower) check_temp->optimize_temp No check_agitation Is Agitation Sufficient? check_reagents->check_agitation Yes optimize_reagents Verify and Adjust Reagent Stoichiometry check_reagents->optimize_reagents No check_impurities Analyze for Side Products/Impurities check_agitation->check_impurities Yes improve_agitation Increase Stirring Speed/ Improve Baffling check_agitation->improve_agitation No purification_strategy Develop a Purification Strategy for Impurities check_impurities->purification_strategy success Yield Improved optimize_temp->success optimize_reagents->success improve_agitation->success purification_strategy->success

Caption: Troubleshooting workflow for addressing low yield issues.

G Batch vs. Continuous Flow Nitration Workflow cluster_batch Batch Process cluster_flow Continuous Flow Process batch_reactants Charge Reactants to Vessel batch_reaction Reaction in Stirred Tank batch_reactants->batch_reaction batch_quench Quench batch_reaction->batch_quench batch_workup Work-up & Isolation batch_quench->batch_workup end_product Final Product batch_workup->end_product flow_reactants Pump Reactants flow_reaction Reaction in Micro/Tube Reactor flow_reactants->flow_reaction flow_quench In-line Quench flow_reaction->flow_quench flow_workup Continuous Work-up flow_quench->flow_workup flow_workup->end_product start Start start->batch_reactants start->flow_reactants

Caption: Comparison of batch and continuous flow nitration workflows.

References

Preventing degradation of 1-(4-Nitrophenyl)pyrrolidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Nitrophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My recent experimental results using this compound are inconsistent. Could degradation of the compound be a factor?

A1: Yes, inconsistent results, such as diminished potency or the appearance of unexpected byproducts, can be indicative of compound degradation. This compound, a nitroaromatic compound, can be susceptible to degradation under certain environmental conditions. It is crucial to re-evaluate your storage and handling procedures to minimize this risk.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and reaction with oxidizing or reducing agents. The nitro group is particularly susceptible to reduction, while the pyrrolidine ring can undergo oxidation.

Q3: What are the visual signs of this compound degradation?

A3: While not always apparent, degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., darkening from a pale yellow to a brownish hue) or a change in its crystalline structure. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is the most reliable method for assessing stability.

Q4: How can I analytically confirm the purity and stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique to assess the purity of this compound and to detect any degradation products.[1][2][3] This method should be capable of separating the parent compound from all potential impurities and degradants. Coupling HPLC with a mass spectrometer (LC-MS) can further aid in the identification of unknown degradation products.[2]

Troubleshooting Guides

Issue 1: A gradual decrease in the compound's purity is observed over time via HPLC analysis, even when stored at the recommended temperature.

  • Possible Cause 1: Photodegradation. Nitroaromatic compounds can be sensitive to light, particularly UV radiation.[4][5]

    • Troubleshooting Steps:

      • Store the compound in an amber or opaque vial to protect it from light.

      • Minimize exposure to ambient light during weighing and sample preparation by working in a shaded area or using low-intensity light.

      • For long-term storage, consider placing the container inside a light-blocking secondary container.

  • Possible Cause 2: Oxidation. The pyrrolidine ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen.

    • Troubleshooting Steps:

      • After dispensing the compound, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

      • Ensure the container is tightly sealed to prevent the ingress of air and moisture.

      • For highly sensitive applications, consider storing the compound in a desiccator under an inert atmosphere.

Issue 2: The appearance of new, unidentified peaks in the HPLC chromatogram of a recently prepared solution.

  • Possible Cause 1: Solvent-Induced Degradation. The choice of solvent can influence the stability of the compound. Protic solvents or those containing impurities could potentially react with this compound.

    • Troubleshooting Steps:

      • Use high-purity, HPLC-grade solvents for all solutions.

      • Prepare solutions fresh before use whenever possible.

      • If solutions need to be stored, even for a short period, they should be protected from light and stored at a low temperature (e.g., 2-8 °C). Conduct a preliminary stability study of the compound in your chosen solvent to determine an acceptable storage duration.

  • Possible Cause 2: Reduction of the Nitro Group. The nitro group can be reduced to an amino group, especially in the presence of reducing agents or certain metal contaminants.

    • Troubleshooting Steps:

      • Ensure all glassware is scrupulously clean and free from any residual chemicals from previous experiments.

      • Avoid using spatulas or other equipment made of materials that could catalyze reduction. Stainless steel is generally acceptable, but any signs of corrosion should be a cause for concern.

      • Be mindful of other reagents used in your experimental setup that could have reducing properties.

Storage Conditions and Stability Data

Proper storage is critical for maintaining the integrity of this compound. Below is a summary of recommended storage conditions and potential degradation pathways.

ParameterRecommended ConditionRationalePotential Degradation Pathway
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential oxidative processes.Thermal decomposition, potentially leading to ring-opening or side-chain reactions.
Light Store in the dark (Amber or opaque vial)To prevent photodegradation initiated by UV or visible light.Photoreduction of the nitro group; formation of radical species leading to complex degradation products.[4][5]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the pyrrolidine ring.Oxidation of the pyrrolidine moiety.
Moisture Dry/Anhydrous conditionsTo prevent hydrolysis, although nitroaromatic compounds are generally stable to hydrolysis under neutral conditions.Hydrolysis is less likely but could be a concern under strongly acidic or basic conditions.
Purity of Solvents High-purity, HPLC-gradeTo avoid solvent-induced degradation or reaction with impurities.Reaction with solvent impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to intentionally degrade the compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7][8]

1. Objective: To investigate the intrinsic stability of this compound and identify its degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade acetonitrile, methanol, and water

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60 °C for a defined period.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60 °C for a defined period.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. If minimal degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and subject it to the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a developed stability-indicating HPLC method. A good starting point for method development could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a phosphate or formate buffer.[9]

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_reduction Reduction cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound amino 1-(4-Aminophenyl)pyrrolidine main->amino Reducing agents (e.g., metals, H₂) n_oxide Pyrrolidine N-oxide derivative main->n_oxide Oxidizing agents (e.g., H₂O₂) photo_products Complex Photoproducts main->photo_products UV/Visible Light ring_opened Ring-opened products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Compound Instability

G start Inconsistent Experimental Results check_purity Assess Purity with Stability-Indicating HPLC start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded review_storage Review Storage Conditions: - Temperature (2-8 °C) - Light (Dark) - Atmosphere (Inert) is_degraded->review_storage Yes no_degradation No Significant Degradation is_degraded->no_degradation No review_handling Review Handling Procedures: - Solvent Purity - Fresh Solutions - Inert Atmosphere review_storage->review_handling implement_changes Implement Corrective Actions review_handling->implement_changes retest Re-test Compound Stability implement_changes->retest other_factors Investigate Other Experimental Variables no_degradation->other_factors

Caption: Troubleshooting workflow for suspected compound degradation.

References

Technical Support Center: Optimizing HPLC Separation of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) separation of nitroaromatic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of nitroaromatic compounds, with a focus on mobile phase optimization.

Issue Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Mobile phase is too strong (analytes elute too quickly).Decrease the organic solvent (e.g., acetonitrile, methanol) concentration in the mobile phase to increase retention and improve separation.[1][2] Consider switching to a weaker solvent (methanol is generally weaker than acetonitrile in reversed-phase HPLC).[3]
Mobile phase is not selective for the analytes.Modify the mobile phase by adding a different organic solvent (e.g., use a methanol/acetonitrile mixture) or by adjusting the pH if the analytes have ionizable groups.[4][5] For some nitroaromatic compounds, specialized columns like Phenyl-Hexyl can offer different selectivity through π-π interactions.
Peak Tailing Secondary interactions between analytes and the stationary phase.Add a competing agent to the mobile phase, such as a small amount of a slightly more acidic or basic modifier, to block active sites on the stationary phase. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes.[5]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent to prevent peak distortion.[6]
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for every run. Use a calibrated pH meter if buffers are used.[7][8]
Fluctuation in column temperature.Use a column oven to maintain a constant temperature, as temperature changes can affect retention times and even selectivity.[6][9]
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[10]
Broad Peaks Contamination of the column or guard column.Replace the guard column. If the problem persists, flush the analytical column with a strong solvent.[10]
Mismatch between sample solvent and mobile phase.As with peak tailing, ensure the sample solvent is not significantly stronger than the mobile phase.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating a mixture of common nitroaromatic compounds like TNT, DNT, and TNB?

A common starting point for the reversed-phase HPLC separation of nitroaromatic compounds is a mixture of methanol and water or acetonitrile and water.[12] A typical isocratic method might use a 50:50 (v/v) mixture of methanol and water.[13][14] Gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, can be beneficial for separating complex mixtures with a wide range of polarities.[4]

Q2: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation?

Acetonitrile generally has a lower viscosity and higher elution strength than methanol in reversed-phase HPLC.[3][15] This can lead to sharper peaks and shorter analysis times. However, methanol can offer different selectivity due to its protic nature and may be better for resolving certain closely eluting compounds.[12] The choice often depends on the specific nitroaromatic compounds being analyzed.

Q3: When should I consider using a buffer in my mobile phase?

While many nitroaromatic compounds are neutral, some may have acidic or basic functional groups (e.g., aminodinitrotoluenes). For these ionizable compounds, controlling the mobile phase pH with a buffer is crucial for achieving reproducible retention times and good peak shapes.[1][5] The pH should be adjusted to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[5]

Q4: My baseline is drifting during a gradient run. What could be the cause related to the mobile phase?

Baseline drift in gradient elution can be caused by differences in the UV absorbance of the mobile phase components at the detection wavelength.[6] Using high-purity HPLC-grade solvents can minimize this. If one of your solvents contains a UV-absorbing impurity, the baseline will drift as the concentration of that solvent changes.[16]

Q5: Can I reuse my mobile phase?

It is generally not recommended to reuse mobile phases. Over time, the composition can change due to the evaporation of more volatile components. Additionally, microbial growth can occur in aqueous mobile phases, and contaminants from previous injections can accumulate, leading to ghost peaks and other chromatographic problems.[15]

Experimental Protocols

Protocol 1: Isocratic Separation of Nitroaromatics (Based on EPA Method 8330B principles)

This protocol is a general guideline for the isocratic separation of common nitroaromatic explosives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 50:50 (v/v) Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standards and samples in acetonitrile or the mobile phase.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the standard mixture to verify system suitability (resolution, retention times). c. Inject the samples for analysis.

Protocol 2: Gradient Separation for a Broader Range of Nitroaromatics

This protocol is suitable for mixtures containing nitroaromatics with a wider polarity range.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Procedure: a. Ensure the system is thoroughly purged and equilibrated at the initial conditions. b. Perform a blank run (injecting mobile phase) to check for baseline stability and ghost peaks. c. Inject standards and samples.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Resolution) check_mobile_phase Is Mobile Phase Composition Optimal? start->check_mobile_phase adjust_organic Decrease Organic Solvent % check_mobile_phase->adjust_organic No change_solvent Try Different Organic Solvent (e.g., MeOH vs. ACN) check_mobile_phase->change_solvent Maybe check_column Is the Column Functioning Correctly? check_mobile_phase->check_column Yes resolved Problem Resolved adjust_organic->resolved change_solvent->resolved replace_guard Replace Guard Column check_column->replace_guard No check_temp Is Temperature Stable? check_column->check_temp Yes flush_column Flush Analytical Column replace_guard->flush_column flush_column->resolved use_oven Use Column Oven check_temp->use_oven No check_temp->resolved Yes use_oven->resolved

Caption: Troubleshooting workflow for poor HPLC resolution.

MobilePhaseEffect mobile_phase Mobile Phase Composition Organic Solvent % Solvent Type (ACN/MeOH) pH / Buffer retention {Analyte Retention | {Decreases | Varies | Affects Ionizables}} mobile_phase:f0->retention Increase % mobile_phase:f1->retention selectivity {Separation Selectivity | {Can Change | Can Change | Major Impact}} mobile_phase:f1->selectivity Change mobile_phase:f2->selectivity peak_shape {Peak Shape | {Can Improve | Minor Effect | Critical for Ionizables}} mobile_phase:f2->peak_shape Adjust

Caption: Impact of mobile phase parameters on separation.

References

Technical Support Center: Refinement of 1-(4-Nitrophenyl)pyrrolidine Crystal Structure Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the crystallographic analysis of 1-(4-Nitrophenyl)pyrrolidine.

Data Presentation

The following tables summarize the known crystallographic data for this compound and provide a template for typical crystal structure refinement parameters.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₀H₁₂N₂O₂
Formula weight192.22 g/mol
Crystal systemOrthorhombic[1]
Space groupPbca[1]
a (Å)10.3270 (5)[1]
b (Å)9.9458 (6)[1]
c (Å)18.6934 (12)[1]
α (°)90
β (°)90
γ (°)90
Volume (ų)1922.0 (2)
Z8[1]
Temperature (K)Not Reported
Wavelength (Å)Not Reported
Calculated density (Mg/m³)1.328

Note: Detailed refinement statistics such as R-factor, wR2, and Goodness-of-Fit for the published structure were not publicly available. The values for Volume and Calculated density have been calculated from the reported unit cell parameters.

Table 2: Representative Refinement Statistics (Template)

ParameterTypical Value RangeDescription
R_int< 0.05Internal R-value for merging equivalent reflections.
R1 [I > 2σ(I)]< 0.05R-factor for observed reflections.
wR2 (all data)< 0.15Weighted R-factor for all reflections.
Goodness-of-fit (S)~ 1.0Should be close to 1 for a good refinement.
Data / restraints / parameters-The number of reflections, restraints, and refined parameters.
Largest diff. peak and hole (e.Å⁻³)-0.5 to 0.5Residual electron density.

Experimental Protocols

General Methodology for Single-Crystal X-ray Diffraction and Refinement

The following outlines a typical experimental protocol for the determination of a small molecule crystal structure like this compound.

  • Crystal Growth: Single crystals of this compound can be grown by slow evaporation from a suitable solvent at room temperature.[1]

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Structure Solution:

    • The collected images are processed to integrate the reflection intensities and determine the unit cell parameters.

    • The space group is determined based on systematic absences in the diffraction data.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.

    • Non-hydrogen atoms are typically refined with anisotropic displacement parameters.

    • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

    • The refinement is iterated until the model converges, as indicated by minimal shifts in the refined parameters and stable R-factors.

    • The final model is validated using software tools to check for geometric reasonability and potential errors.

Mandatory Visualization

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Validation & Deposition Crystal_Growth Crystal Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Select Crystal Data_Reduction Data Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Integrated Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Refined Model Deposition Deposition (e.g., CCDC) Validation->Deposition Final CIF

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Nitrophenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(4-Nitrophenyl)pyrrolidine analogs, focusing on their structure-activity relationships (SAR) primarily in the context of anticancer activity. By synthesizing data from various studies on substituted pyrrolidine derivatives, this document aims to provide objective comparisons and supporting experimental data to inform future drug discovery and development efforts. While direct and extensive SAR studies on a wide range of this compound analogs are not consolidated in a single source, valuable insights can be drawn from closely related structures, particularly N-(4'-nitrophenyl)-l-prolinamides.

Comparative Analysis of Biological Activity

The primary therapeutic area of interest for this compound analogs and their close relatives is oncology. The core structure, consisting of a pyrrolidine ring attached to a nitrophenyl group, presents multiple sites for modification to modulate biological activity.

Key Insights into Structure-Activity Relationships

The biological activity of these analogs is significantly influenced by substitutions on both the pyrrolidine ring and the nitrophenyl moiety.

  • Substitution on the Pyrrolidine Ring: The nature of the substituent on the pyrrolidine ring is a critical determinant of cytotoxic activity. Studies on N-(4'-nitrophenyl)-l-prolinamides, where a carboxamide group is attached to the 2-position of the pyrrolidine ring, have shown that the amide substituent plays a crucial role. For instance, the cytotoxicities of various N-(4'-nitrophenyl)-l-prolinamides against different human carcinoma cell lines were evaluated, revealing that the nature of the amine in the amide bond significantly impacts anticancer potency.[1]

  • Substitution on the Phenyl Ring: The presence and position of the nitro group on the phenyl ring are important for activity. The 4-nitro substitution is a common feature in many biologically active compounds and is known to influence their electronic properties and interactions with biological targets.[2][3] Further substitutions on the nitrophenyl ring can also modulate activity.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring can also play a role in biological activity, as is common with many small molecule inhibitors that interact with chiral biological macromolecules.

The following table summarizes the cytotoxic activity of a series of substituted N-(4'-nitrophenyl)-l-prolinamides against various cancer cell lines. This data provides a valuable starting point for understanding the SAR of the broader class of this compound analogs.

Table 1: Anticancer Activity of Substituted N-(4'-Nitrophenyl)-l-prolinamides [1]

CompoundR Group (Amine)A549 (% Inhibition at 100 µM)HCT-116 (% Inhibition at 100 µM)HepG2 (% Inhibition at 100 µM)SGC7901 (% Viability at 100 µM)
4a Benzylamine95.41 ± 0.6793.33 ± 1.3679.50 ± 1.2433.11 ± 2.01
4s 4-Methoxybenzylamine70.13 ± 3.41---
4u 2-Phenylethylamine83.36 ± 1.7081.29 ± 2.32-8.02 ± 1.54
4w 3-Phenylpropylamine---27.27 ± 2.38
5-Fluorouracil (Standard)64.29 ± 2.0981.20 ± 0.08--

Note: Data is presented as reported in the source. Dashes indicate data not reported.

From the table, it is evident that compound 4a , with a benzylamine substituent, exhibits broad-spectrum anticancer activity, showing high percentage inhibition against A549 and HCT-116 cell lines.[1] Interestingly, compounds 4s and 4u also displayed stronger antineoplastic potencies against A549 than the standard drug, 5-fluorouracil.[1] These findings underscore the importance of the substituent attached to the pyrrolidine core in dictating the anticancer efficacy.

Comparison with Other Pyrrolidine-Based Bioactive Agents

The pyrrolidine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities beyond anticancer effects.[4][5] Understanding the SAR of this compound analogs in the context of these other activities can provide a broader perspective on their potential applications and liabilities.

  • As Enzyme Inhibitors: Pyrrolidine derivatives have been designed and synthesized as inhibitors of various enzymes. For example, certain pyrrolidine derivatives act as potent inhibitors of α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[6][7] The SAR studies in this context often highlight the importance of specific substituents that can interact with the active site of the target enzyme.

  • As Antimicrobial Agents: The pyrrolidine ring is also a feature of some antimicrobial agents. For instance, N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid has demonstrated antibacterial activity against several Gram-negative bacterial strains.[8]

The diverse biological profiles of pyrrolidine derivatives highlight the importance of fine-tuning the substitution pattern to achieve target-specific activity and avoid off-target effects.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are protocols for key assays used to determine the biological activity of the compounds discussed in this guide.

Synthesis of N-(4'-nitrophenyl)-l-prolinamides[1]

The synthesis is a two-step process:

  • Synthesis of N-aryl-l-prolines: This involves a base-catalyzed condensation reaction of a p-fluoronitrobenzene with L-proline in an ethanol-water solution.

  • Amidation: The resulting N-aryl-l-proline undergoes a two-stage, one-pot reaction involving thionyl chloride (SOCl₂) to form the acid chloride, followed by the addition of the desired amine to yield the final l-prolinamide.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-fluorouracil) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition and Measurement: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability or inhibition is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To conceptualize the SAR and the logical flow of research in this area, the following diagrams are presented.

SAR_of_Nitrophenylpyrrolidines cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R1 R1: Substitution on Pyrrolidine Ring Scaffold->R1 Modify R2 R2: Substitution on Nitrophenyl Ring Scaffold->R2 Modify Activity Anticancer Activity (e.g., Cytotoxicity) R1->Activity Impacts R2->Activity Impacts

Caption: Key structural modification sites on the this compound scaffold influencing anticancer activity.

SAR_Workflow start Start: Identify Lead Scaffold (this compound) synthesis Synthesize Analog Library (Vary R1 and R2) start->synthesis screening In Vitro Biological Screening (e.g., MTT Assay) synthesis->screening data_analysis Quantitative Data Analysis (IC50, % Inhibition) screening->data_analysis sar_elucidation Elucidate Structure-Activity Relationships (SAR) data_analysis->sar_elucidation optimization Lead Optimization (Design new analogs based on SAR) sar_elucidation->optimization optimization->synthesis Iterative Cycle end End: Identify Potent Analogs optimization->end

Caption: A logical workflow for the structure-activity relationship (SAR) analysis and optimization of this compound analogs.

References

A Comparative Guide to the Anticancer Activity of Prolinamides and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of prolinamides and the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). This document summarizes available quantitative data, details experimental methodologies, and visualizes the distinct mechanisms of action of these two classes of compounds.

Data Presentation: A Comparative Overview of In Vitro Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data for select prolinamide derivatives and 5-fluorouracil across various human cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited in the current literature. The data presented here is compiled from multiple sources to provide a comparative perspective.

Table 1: In Vitro Anticancer Activity of Prolinamides

Compound/DerivativeCancer Cell LineAssayIC50 / % InhibitionCitation
Pyridyl bis-prolinamide 1MCF-7 (Breast)Not SpecifiedNot Specified[1]
N-(4'-nitrophenyl)-l-prolinamide 4aA549 (Lung)MTT95.41 ± 0.67% inhibition at 100 µM
N-(4'-nitrophenyl)-l-prolinamide 4sA549 (Lung)MTT70.13 ± 3.41% inhibition at 100 µM
N-(4'-nitrophenyl)-l-prolinamide 4uA549 (Lung)MTT83.36 ± 1.70% inhibition at 100 µM
N-(4'-nitrophenyl)-l-prolinamide 4aHCT-116 (Colon)MTT93.33 ± 1.36% inhibition at 100 µM
N-(4'-nitrophenyl)-l-prolinamide 4uHCT-116 (Colon)MTT81.29 ± 2.32% inhibition at 100 µM

Table 2: In Vitro Anticancer Activity of 5-Fluorouracil (5-FU)

Cancer Cell LineAssayIC50Citation
COLO-205 (Colon)MTT3.2 µM[2]
HT-29 (Colon)MTT13 µM[2]
HCT-116 (Colon)MTT11.3 µM (72h)[3]
HT-29 (Colon)MTT11.25 µM (120h)[3]
HCT-116 (Colon)Not Specified1.48 µM (120h)[3]

Mechanisms of Anticancer Action

The anticancer activities of prolinamides and 5-fluorouracil stem from fundamentally different mechanisms, targeting distinct cellular processes to induce cancer cell death.

Prolinamides: Targeting Oncogene Expression through G-Quadruplex Stabilization

A significant mechanism of action for a class of prolinamide derivatives involves the targeting of unique DNA secondary structures known as G-quadruplexes. These structures are found in the promoter regions of several key oncogenes, most notably c-MYC and BCL2.

By selectively binding to and stabilizing these G-quadruplex structures, prolinamides can effectively act as transcriptional repressors. The stabilization of the G-quadruplex in the promoter region of the c-MYC gene hinders the binding of transcription factors, leading to a downregulation of c-MYC protein expression.[1] c-MYC is a critical regulator of cell proliferation and growth, and its suppression can lead to cell cycle arrest.

Simultaneously, the stabilization of the G-quadruplex in the promoter of the BCL2 gene reduces the expression of the anti-apoptotic protein Bcl-2.[1] A decrease in Bcl-2 levels shifts the cellular balance towards apoptosis, making the cancer cells more susceptible to programmed cell death. The synergistic downregulation of a key proliferation driver (c-MYC) and a crucial survival protein (Bcl-2) can induce a state of synthetic lethality in cancer cells, leading to effective tumor cell killing.[1]

prolinamide_pathway cluster_downregulation Downregulation Prolinamide Prolinamide Derivative G_Quadruplex G-Quadruplex in c-MYC & BCL2 Promoters Prolinamide->G_Quadruplex Binds & Stabilizes c_MYC_Gene c-MYC Gene Transcription G_Quadruplex->c_MYC_Gene Inhibits BCL2_Gene BCL2 Gene Transcription G_Quadruplex->BCL2_Gene Inhibits c_MYC_Protein c-MYC Protein (Transcription Factor) c_MYC_Gene->c_MYC_Protein Leads to BCL2_Protein Bcl-2 Protein (Anti-apoptotic) BCL2_Gene->BCL2_Protein Leads to Proliferation Cell Proliferation & Growth c_MYC_Protein->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis BCL2_Protein->Apoptosis_Inhibition Promotes Apoptosis Apoptosis Proliferation->Apoptosis Reduced Proliferation Leads to Apoptosis Apoptosis_Inhibition->Apoptosis Reduced Inhibition Leads to Apoptosis

Caption: Prolinamide Anticancer Mechanism
5-Fluorouracil: A Multi-pronged Attack on DNA and RNA Synthesis

5-Fluorouracil is a pyrimidine analog that exerts its cytotoxic effects through multiple mechanisms, primarily by disrupting the synthesis and function of DNA and RNA.

The main active metabolites of 5-FU are fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This inhibition leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into DNA: FdUTP can be incorporated into DNA in place of dTTP. This incorporation leads to DNA fragmentation and damage, further contributing to cell death.

  • Incorporation into RNA: FUTP can be incorporated into various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This leads to errors in transcription and translation, disrupting protein synthesis and normal cellular functions.

five_fu_pathway Five_FU 5-Fluorouracil (5-FU) FdUMP FdUMP Five_FU->FdUMP FdUTP FdUTP Five_FU->FdUTP FUTP FUTP Five_FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_Synthesis DNA Synthesis FdUTP->DNA_Synthesis Incorporated into RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis Incorporated into TS->DNA_Synthesis Required for DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Disruption leads to RNA_Dysfunction RNA Dysfunction RNA_Synthesis->RNA_Dysfunction Disruption leads to Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death RNA_Dysfunction->Cell_Death

Caption: 5-Fluorouracil Anticancer Mechanism

Experimental Protocols

The following is a detailed methodology for a commonly used in vitro assay to determine the cytotoxic effects of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the prolinamide derivatives and 5-fluorouracil in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attachment Incubate (24h) for Cell Attachment seed_cells->incubate_attachment add_compounds Add Prolinamides & 5-FU (Various Concentrations) incubate_attachment->add_compounds incubate_treatment Incubate (24-72h) for Treatment add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_formazan Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan remove_medium Remove Medium incubate_formazan->remove_medium add_solvent Add Solubilization Solution (e.g., DMSO) remove_medium->add_solvent measure_absorbance Measure Absorbance (570 nm) add_solvent->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Experimental Workflow

Conclusion

This guide highlights the distinct anticancer profiles of prolinamides and 5-fluorouracil. Prolinamides represent a targeted therapeutic strategy, interfering with the expression of key oncogenes through the stabilization of G-quadruplex DNA structures. In contrast, 5-fluorouracil is a broadly acting cytotoxic agent that disrupts fundamental cellular processes of DNA and RNA synthesis.

The available in vitro data suggests that certain prolinamide derivatives exhibit potent anticancer activity. However, a significant gap exists in the literature regarding direct, comprehensive comparative studies—both in vitro and in vivo—against 5-fluorouracil. Such studies are crucial for establishing the relative efficacy and therapeutic potential of prolinamides. Future research should focus on head-to-head comparisons across a wider range of cancer types to fully elucidate the promise of prolinamides as a novel class of anticancer agents.

References

In Silico Docking Analysis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking studies of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (HNPCA). The compound has demonstrated notable binding affinities against several key protein targets implicated in various diseases. This document summarizes the available quantitative data, details the experimental methodologies, and compares the compound's performance against other known inhibitors, offering valuable insights for further drug discovery and development efforts.

Overview of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid (HNPCA)

HNPCA is a novel sulfonamide derivative synthesized from 4-hydroxyproline and 4-nitrobenzenesulfonyl chloride.[1] Its structural and electronic properties have been characterized, and in silico studies have been conducted to evaluate its potential as a therapeutic agent. Molecular docking studies indicate that HNPCA exhibits promising inhibitory prospects against dihydropteroate synthase, DNA topoisomerase, and the SARS-CoV-2 spike protein.[1]

Comparative Docking Performance

The binding affinity of HNPCA against three significant protein targets was evaluated using molecular docking simulations. The results are presented below in comparison with other known inhibitors of the respective targets. A lower binding energy value indicates a stronger and more favorable interaction between the ligand and the protein.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a crucial enzyme in the folate biosynthesis pathway of many microorganisms and is a well-established target for sulfonamide antibiotics. The docking study of HNPCA was performed against the DHPS from Staphylococcus aureus (PDB ID: 5uoy).

CompoundPDB IDBinding Affinity (kcal/mol)
HNPCA 5uoy-7.1 [1]
Sulfamethoxazole--6.1
Sulfamethazine--5.9
Kaempferol--6.29
Dapsone--4.13

Note: Binding affinities for comparative compounds are sourced from various studies and may have been calculated using different docking software or parameters.

The results indicate that HNPCA has a strong binding affinity for dihydropteroate synthase, comparable to or exceeding that of some established sulfonamide drugs and natural inhibitors.[1]

DNA Topoisomerase II

DNA topoisomerase II is an essential enzyme that controls the topological state of DNA and is a key target for anticancer drugs. The in silico analysis of HNPCA was conducted against the DNA gyrase subunit B from Escherichia coli (PDB ID: 5mmn), a homolog of human topoisomerase II.

CompoundPDB IDBinding Affinity (kcal/mol)
HNPCA 5mmn-7.8 [1]
Ciprofloxacin--9.62
Levofloxacin--11.78
Gatifloxacin--10.73
Ellipticine (known inhibitor)1ZXM-7.91

Note: Binding affinities for comparative compounds are sourced from various studies and may have been calculated using different docking software or parameters.

HNPCA demonstrates a significant binding affinity for DNA topoisomerase II, placing it in a comparable range with some fluoroquinolone antibiotics and other known inhibitors.[1]

SARS-CoV-2 Spike Glycoprotein

The spike glycoprotein of SARS-CoV-2 is critical for viral entry into host cells and is a primary target for the development of antiviral therapies. The docking study for HNPCA was performed against the spike protein (PDB ID: 6vsb).

CompoundPDB IDBinding Affinity (kcal/mol)
HNPCA 6vsb-7.0 [1]
Lopinavir--9.8
Ritonavir--8.9
NSC36398--7.934
Hydroxychloroquine--6.0

Note: Binding affinities for comparative compounds are sourced from various studies and may have been calculated using different docking software or parameters.

The binding energy of HNPCA with the SARS-CoV-2 spike protein suggests a potential inhibitory role, with a stronger affinity than some repurposed drugs that have been investigated for COVID-19.[1]

Experimental Protocols

The in silico docking studies for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (HNPCA) were conducted using the following methodology:

Software: AutoDock Vina, as implemented in the PyRx virtual screening tool, was used for the molecular docking simulations.[1]

Protein Preparation:

  • The three-dimensional crystal structures of the target proteins, dihydropteroate synthase (PDB ID: 5uoy), topoisomerase II DNA gyrase (PDB ID: 5mmn), and SARS-CoV-2 spike protein (PDB ID: 6vsb), were obtained from the Protein Data Bank.

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.

  • The protein structures were converted to the PDBQT file format, which is required for AutoDock Vina.

Ligand Preparation:

  • The three-dimensional structure of HNPCA was generated and optimized using appropriate molecular modeling software.

  • The ligand structure was saved in a format compatible with the docking software.

Molecular Docking:

  • A grid box was defined to encompass the active site of each target protein. The grid box dimensions and center were determined based on the location of the co-crystallized ligand in the original PDB file or by using active site prediction tools.

  • The docking simulations were performed using the AutoDock Vina algorithm, which employs a Lamarckian genetic algorithm for ligand conformational searching.

  • The simulation was set to generate multiple binding poses (typically 10) for the ligand within the protein's active site.

Analysis of Results:

  • The binding poses were ranked based on their calculated binding affinities (in kcal/mol).

  • The pose with the lowest binding energy was selected as the most probable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were analyzed to understand the molecular basis of the binding.

Visualizations

In Silico Docking Workflow

The following diagram illustrates the general workflow employed in the in silico docking studies of HNPCA.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation AutoDock Vina AutoDock Vina Ligand Preparation->AutoDock Vina Grid Box Generation->AutoDock Vina Binding Pose Generation Binding Pose Generation AutoDock Vina->Binding Pose Generation Scoring & Ranking Scoring & Ranking Binding Pose Generation->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis

Caption: General workflow for in silico molecular docking.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by targeting an upstream enzyme, such as DNA topoisomerase, with a compound like HNPCA. Inhibition of DNA topoisomerase can lead to the downstream suppression of cell proliferation.

G HNPCA HNPCA DNA_Topoisomerase DNA_Topoisomerase HNPCA->DNA_Topoisomerase Inhibits DNA_Replication DNA_Replication DNA_Topoisomerase->DNA_Replication Enables Cell_Cycle_Progression Cell_Cycle_Progression DNA_Replication->Cell_Cycle_Progression Cell_Proliferation Cell_Proliferation Cell_Cycle_Progression->Cell_Proliferation

References

Pyrrolidine in the Crosshairs: A Comparative Analysis of Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. Among the pantheon of privileged structures in medicinal chemistry, the five-membered saturated heterocycle, pyrrolidine, has emerged as a cornerstone in the design of numerous approved therapeutics. This guide provides a comprehensive, data-driven comparative analysis of the pyrrolidine scaffold against other frequently employed heterocyclic systems—namely piperidine, azetidine, and tetrahydrofuran—to illuminate the nuanced advantages and disadvantages inherent to each.

The ubiquitous nature of the pyrrolidine ring in a vast array of natural products and FDA-approved drugs is a testament to its unique structural and physicochemical properties.[1] Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more sophisticated and extensive exploration of chemical space.[2] This non-planar structure, coupled with the presence of a basic nitrogen atom and the potential for multiple stereocenters, provides a versatile framework for optimizing a molecule's interaction with its biological target and fine-tuning its pharmacokinetic profile.[2][3]

Physicochemical Properties: A Tale of Rings and Atoms

The seemingly subtle differences in ring size, heteroatom identity, and conformational flexibility among these scaffolds translate into significant variations in their fundamental physicochemical properties. These differences can be strategically leveraged by medicinal chemists to modulate a compound's solubility, lipophilicity, and basicity, all of which are critical determinants of a drug's ultimate success.

PropertyPyrrolidinePiperidineAzetidineTetrahydrofuranKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27[4]~11.22[4]~11.29N/APyrrolidine and azetidine are slightly more basic than piperidine, which can be attributed to the conformational stabilization of their protonated forms. This can be a key factor in target engagement involving ionic interactions. Tetrahydrofuran lacks a basic nitrogen.
logP (Octanol/Water) 0.46[3]0.84[3]-0.13 (Calculated)0.46Piperidine is the most lipophilic of the nitrogen-containing scaffolds, which can influence its membrane permeability and potential for off-target hydrophobic interactions. Pyrrolidine and tetrahydrofuran exhibit similar, more moderate lipophilicity, while azetidine is the most polar.
Molecular Weight ( g/mol ) 71.1285.1557.1072.11Azetidine's smaller size can be advantageous in fragment-based drug design and for improving ligand efficiency.
Conformational Flexibility Flexible (envelope and twist conformations)[3]Rigid (chair conformation)[3]High ring strainFlexible (envelope and twist conformations)The rigidity of the piperidine ring can be beneficial for pre-organizing substituents for optimal binding, potentially leading to higher affinity. The flexibility of pyrrolidine and tetrahydrofuran may be advantageous when conformational adaptability is required for target engagement.

Impact on Biological Activity: A Matter of Fit and Potency

The choice of a heterocyclic scaffold can profoundly influence a compound's biological activity. The orientation of substituents, conformational preferences, and the nature of the heteroatom all play a role in how a molecule interacts with its biological target. Direct, head-to-head comparisons of analogs where only the heterocyclic core is altered provide the clearest insights into the structure-activity relationships (SAR).

While comprehensive comparative data across all scaffolds for a single target is rare, the following table presents examples of how scaffold choice impacts inhibitory activity.

TargetPyrrolidine Analog IC₅₀Piperidine Analog IC₅₀Azetidine Analog IC₅₀Tetrahydrofuran Analog IC₅₀Reference
Pancreatic Lipase0.143 - 0.612 mg/mL (various derivatives)>1.0 mg/mL--[3]
Dipeptidyl Peptidase IV (DPP-4)2.2 nM (for compound 1a )---[5]
Leukotriene A₄ HydrolasePotent inhibition (specific IC₅₀ not provided)Potent inhibition (specific IC₅₀ not provided)--[6]
Vesicular [³H]dopamine Uptake--Potent inhibition (specific IC₅₀ not provided)-[7]

In a study on pancreatic lipase inhibitors, a series of pyrrolidine-containing compounds consistently demonstrated significantly greater potency than their piperidine counterparts.[3] This was attributed to the favorable orientation of functional groups on the more flexible pyrrolidine ring, which enhanced hydrogen bonding and hydrophobic interactions within the enzyme's active site.[3] Conversely, in the development of leukotriene A₄ hydrolase inhibitors, both pyrrolidine and piperidine analogs were found to be potent, suggesting that for some targets, the difference in scaffold may be less critical to achieving high affinity.[6]

Metabolic Stability: The Body's Response to Heterocycles

A drug's metabolic fate is a critical factor in determining its in vivo efficacy, duration of action, and potential for toxicity. The inherent stability of the heterocyclic core and its susceptibility to metabolism by enzymes such as the cytochrome P450 (CYP) family are key considerations.

Both pyrrolidine and piperidine scaffolds are generally considered to be metabolically stable.[4] However, piperidine rings can be susceptible to oxidation at the carbon atoms adjacent to the nitrogen.[8] Strategic placement of substituents can be employed to "block" these metabolic "soft spots."[8] Some comparative studies have suggested that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability. For instance, studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are more resistant to bioreduction than their six-membered piperidine counterparts.

Compound/AnalogHeterocycleTest SystemHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)Reference
Bupivacaine AnalogPiperidineHuman Liver Microsomes-14[3]
α-PVTPyrrolidineHuman Liver Microsomes29.9 ± 2.223.3 ± 1.8[3]
Compound 18 PiperidineMouse Liver Microsomes6-[9]
4-Fluoro Analog of 18 PiperidineMouse Liver Microsomes>30-[9]

Note: The data in this table is from different studies and the compounds are not direct analogues, thus it reflects the stability of the entire molecule rather than a direct comparison of the scaffolds themselves.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Procedure:

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) at 37°C. The reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and the microsomal protein concentration.[8][10]

MTT Assay for Cytotoxicity

Objective: To assess the effect of a compound on cell viability and proliferation.

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

DPP4_GLP1_Signaling_Pathway cluster_Gut Gut (L-cells) cluster_Pancreas Pancreas (Beta-cells) Food_Intake Food Intake GLP1_Secretion GLP-1 Secretion Food_Intake->GLP1_Secretion Active_GLP1 Active GLP-1 GLP1_Secretion->Active_GLP1 GLP1_Receptor GLP-1 Receptor Insulin_Secretion Insulin Secretion GLP1_Receptor->Insulin_Secretion Active_GLP1->GLP1_Receptor DPP4 DPP-4 Enzyme Active_GLP1->DPP4 Degradation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4 Inhibition

DPP-4/GLP-1 Signaling Pathway

Pyrrolidine_Synthesis_Workflow Start Starting Materials: Amino Acid Ester & Aldehyde Step1 Condensation to form Azomethine Ylide Precursor Start->Step1 Step2 In situ generation of Azomethine Ylide Step1->Step2 Step3 [3+2] Dipolar Cycloaddition with an Alkene Step2->Step3 Step4 Formation of Pyrrolidine Ring Step3->Step4 End Substituted Pyrrolidine Step4->End

1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat cells with test compound Start->Step1 Step2 Incubate for defined period Step1->Step2 Step3 Add MTT reagent Step2->Step3 Step4 Incubate (2-4 hours) Step3->Step4 Step5 Add solubilizing agent (e.g., DMSO) Step4->Step5 Step6 Measure absorbance at ~570 nm Step5->Step6 End Calculate IC50 Step6->End

Workflow for an MTT Cytotoxicity Assay

Conclusion

The choice between pyrrolidine and other heterocyclic scaffolds is a multifaceted decision that requires careful consideration of the specific goals of a drug discovery program. While general trends can be observed, the optimal scaffold is ultimately context-dependent, relying on the interplay between the scaffold itself, its substituents, and the biological target.

Pyrrolidine offers a compelling balance of three-dimensionality, conformational flexibility, and favorable physicochemical properties, which has cemented its status as a privileged scaffold in medicinal chemistry. Its demonstrated success in a wide range of therapeutic areas underscores its versatility and utility. However, the more rigid piperidine ring can offer advantages in pre-organizing substituents for high-affinity binding, while the smaller azetidine ring can be beneficial for optimizing ligand efficiency. The oxygen-containing tetrahydrofuran provides a non-basic alternative with distinct hydrogen bonding capabilities.

By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the selection and optimization of heterocyclic scaffolds, ultimately accelerating the discovery of novel and effective therapeutics.

References

A Comparative Guide to Analytical Techniques for the Quantitative Analysis of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds, selecting the appropriate analytical technique is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the most prevalent analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Electrochemical Methods, and UV-Vis Spectrophotometry. The comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its quantitative performance characteristics, such as sensitivity, linearity, and precision. The following tables summarize these key metrics for the principal methods used in nitroaromatic analysis.

Chromatographic Techniques

Chromatographic methods, particularly HPLC and GC, are the workhorses for the quantitative analysis of nitroaromatics due to their high resolving power and sensitivity, especially when coupled with mass spectrometry.

ParameterHPLC-UVGC-MS (NCI)
Limit of Detection (LOD) 0.35 - 10 ng/mL0.272 - 3.494 pg/m³ (in air)
Limit of Quantitation (LOQ) ~0.06 - 0.25 µg/mL50.0 - 500 ng/kg (in cosmetics)
Linearity Range 3 - 200 ng/mL (for TNT)Analyte Dependent
Precision (%RSD) <10%< 5.32%
Selectivity GoodExcellent
Throughput HighModerate
Cost LowerHigher
Electrochemical and Spectroscopic Techniques

Electrochemical and spectroscopic methods offer alternative approaches, with advantages in terms of cost, portability, and speed of analysis.

ParameterElectrochemical Methods (Voltammetry)UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.42 µM (for chloramphenicol)0.9 ng/mL (for TNT with microextraction)
Limit of Quantitation (LOQ) 0.81 µg g-1 (for TNT in soil)Analyte Dependent
Linearity Range Up to 100 µM3.0 to 97 µM (for TNT)
Precision (%RSD) Analyte and Electrode Dependent1.5 - 3.7%
Selectivity Moderate to GoodLow to Moderate
Throughput HighHigh
Cost LowLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC-UV) - Based on EPA Method 8330B

This method is designed for the trace analysis of explosives and propellant residues in water, soil, and sediment.

1. Sample Preparation:

  • Water Samples (Low Level): Solid-phase extraction (SPE) is the preferred method. Acidify the sample to a pH < 3. Pass the water sample through a C18 or other suitable SPE cartridge. Elute the analytes with an appropriate solvent like acetonitrile.

  • Soil and Sediment Samples: Extract a known weight of the sample with acetonitrile in an ultrasonic bath. Filter the extract before analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 50:50 v/v).

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Injection Volume: Typically 100 µL.

  • Column Temperature: Ambient or controlled at a constant temperature (e.g., 30 °C).

3. UV Detection:

  • Wavelength: Detection is typically performed at 254 nm, which is a common wavelength for nitroaromatic compounds. A secondary wavelength may be used for confirmation.

4. Quantification:

  • Prepare a series of calibration standards of the target nitroaromatic compounds in the mobile phase.

  • Generate a calibration curve by plotting the peak area or height against the concentration of each standard.

  • Determine the concentration of the analytes in the samples by comparing their peak responses to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) - Based on EPA Method 8091

This method is suitable for the detection of nitroaromatics and cyclic ketones in water, soil, and waste samples.

1. Sample Preparation:

  • Water Samples: Extract with methylene chloride using a separatory funnel or continuous liquid-liquid extractor.

  • Soil and Solid Samples: Extract with an appropriate solvent using techniques like sonication, Soxhlet, or pressurized fluid extraction.

  • Solvent Exchange: The extraction solvent is typically exchanged to hexane prior to GC analysis.

2. GC-MS Conditions:

  • Column: A wide-bore capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.53 mm ID, 1.5 µm film thickness), is recommended.

  • Injector: Splitless or on-column injection is typically used. The injector temperature is analyte-dependent but should be high enough to ensure volatilization without thermal degradation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 180°C at 8°C/min.

  • Ionization Mode: Negative Chemical Ionization (NCI) is often preferred for its high sensitivity and selectivity for electrophilic compounds like nitroaromatics. Electron Ionization (EI) can also be used.

  • Mass Analyzer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each analyte.

3. Quantification:

  • An internal standard method is commonly employed.

  • Prepare calibration standards containing the analytes and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of the analytes in the samples using the calibration curve.

Electrochemical Method - Square-Wave Voltammetry

This protocol describes a general procedure for the determination of nitroaromatics using a disposable screen-printed electrode.

1. Experimental Setup:

  • Working Electrode: A screen-printed carbon electrode (SPCE).

  • Reference Electrode: Silver/silver chloride (Ag/AgCl).

  • Counter Electrode: Carbon.

  • Potentiostat: Capable of performing square-wave voltammetry.

  • Supporting Electrolyte: An appropriate buffer solution (e.g., acetate buffer, pH 4.6).

2. Procedure:

  • Prepare standard solutions of the nitroaromatic compound in the supporting electrolyte.

  • Deoxygenate the solutions by purging with nitrogen gas for a specified time (e.g., 5-10 minutes) before measurement.

  • Place a small drop (e.g., 20 µL) of the standard or sample solution onto the active area of the SPCE, ensuring all three electrodes are covered.

  • Apply a potential waveform using square-wave voltammetry. The potential range should cover the reduction potential of the nitro group(s) of the target analyte.

  • Record the resulting voltammogram. The peak current is proportional to the concentration of the analyte.

3. Quantification:

  • Generate a calibration curve by plotting the peak current from the voltammograms of the standard solutions against their concentrations.

  • Determine the concentration of the analyte in the sample by measuring its peak current and using the calibration curve.

Visualizations

To further clarify the relationships and workflows, the following diagrams are provided.

Analytical_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample (Water/Soil) Extraction Extraction (LLE, SPE, Sonication) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC-UV/MS Cleanup->HPLC Liquid Injection GC GC-MS/ECD Cleanup->GC Solvent Exchange & Injection Electrochemical Electrochemical Methods Cleanup->Electrochemical Dilution in Electrolyte Spectroscopic UV-Vis Spectrophotometry Cleanup->Spectroscopic Dilution in Solvent Quantification Quantification HPLC->Quantification GC->Quantification Electrochemical->Quantification Spectroscopic->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantitative analysis of nitroaromatics.

Electrochemical_Reduction Nitroaromatic Nitroaromatic (Ar-NO₂) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroaromatic->Hydroxylamine +4e⁻, +4H⁺ Nitroso Nitroso (Ar-NO) Hydroxylamine->Nitroso -2e⁻, -2H⁺ Amine Amine (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Antimicrobial activity of pyrrolidine derivatives compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial activity of novel pyrrolidine derivatives against standard antibiotics, offering insights for researchers and drug development professionals.

The escalating threat of antimicrobial resistance has necessitated the search for novel therapeutic agents. Among the promising candidates, pyrrolidine derivatives have emerged as a significant class of heterocyclic compounds with potent antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of various pyrrolidine derivatives against standard antibiotics, supported by quantitative data and detailed experimental methodologies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for several derivatives and compared with conventional antibiotics.

Compound/AntibioticS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)B. subtilis (MIC µg/mL)Reference
Pyrrolidine Derivatives
Sulfonylamino pyrrolidine derivative (Compound 38)3.116.585.82-[1]
1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (Compound 27a)16--16[1]
Pyrrolidine-thiazole derivative (Compound 51a)30.53 ± 0.42--21.70 ± 0.36[1]
Pyrrolidine chalcone (Compound 3BP, 3CP, 3DP)0.025---[2]
Pyrrolidine chalcone (Compound 3AP, 3IP)----[2]
N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamide (Compound 5)32-128---[3]
N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamide (Compound 8)16-256---[3]
Standard Antibiotics
Cefaclor----[1]
Chloramphenicol16--16[1]
Gentamicin22.17 ± 0.47--22.65 ± 0.21[1]
Ciprofloxacin0.50–16---[3]
Nystatin0.50–2---[3]

Experimental Protocols

The antimicrobial activity of pyrrolidine derivatives is primarily assessed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The pyrrolidine derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of twofold dilutions are then prepared in the appropriate broth to obtain a range of concentrations.

  • Microtiter Plate Assay: The assay is performed in 96-well microtiter plates. Each well contains 100 µL of the bacterial inoculum and 100 µL of the diluted test compound or standard antibiotic. A positive control (containing inoculum without any antimicrobial agent) and a negative control (containing broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually by observing the turbidity in the wells.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial activity of pyrrolidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Pyrrolidine Derivatives characterization Structural Characterization (NMR, Mass Spec, IR) synthesis->characterization bacterial_culture Bacterial Strain Culturing characterization->bacterial_culture mic_determination MIC Determination (Microdilution Method) bacterial_culture->mic_determination zone_of_inhibition Zone of Inhibition (Agar Diffusion) bacterial_culture->zone_of_inhibition data_collection Data Collection (MIC values, Zone diameters) mic_determination->data_collection zone_of_inhibition->data_collection comparison Comparison with Standard Antibiotics data_collection->comparison sar_analysis Structure-Activity Relationship (SAR) Analysis comparison->sar_analysis

Workflow for Antimicrobial Evaluation

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Several studies suggest that certain pyrrolidine derivatives exert their antibacterial effect by targeting key enzymes involved in bacterial DNA replication, specifically DNA gyrase and topoisomerase IV.[1][4] These enzymes are crucial for maintaining the proper topology of DNA during replication and are well-established targets for antibacterial agents.

The proposed signaling pathway for the inhibition of bacterial DNA synthesis by these pyrrolidine derivatives is depicted below.

signaling_pathway cluster_bacterial_cell Bacterial Cell pyrrolidine Pyrrolidine Derivative dna_gyrase DNA Gyrase (Topoisomerase II) pyrrolidine->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV pyrrolidine->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Introduces negative supercoils topoisomerase_iv->dna_replication Decatenates daughter chromosomes cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Inhibition of Bacterial DNA Synthesis

By inhibiting DNA gyrase and topoisomerase IV, these pyrrolidine derivatives disrupt the supercoiling and segregation of bacterial DNA, ultimately leading to the cessation of DNA replication and bacterial cell death. This mechanism of action is distinct from that of many existing antibiotic classes, making pyrrolidine derivatives promising candidates for combating drug-resistant bacterial strains.

Conclusion

Pyrrolidine derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The data presented in this guide highlights their potent activity against a variety of bacterial pathogens, in some cases exceeding the efficacy of standard antibiotics. The elucidation of their mechanism of action, targeting essential bacterial enzymes, further underscores their therapeutic potential. Continued research and development in this area are crucial for translating these promising findings into clinically effective treatments to address the global challenge of antimicrobial resistance.

References

Unveiling Molecular Secrets: A Comparative Guide to Predicting 1-(4-Nitrophenyl)pyrrolidine Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of a compound's properties is a cornerstone of efficient and effective research. This guide provides a comprehensive validation of computational models for predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-(4-Nitrophenyl)pyrrolidine, a novel organic compound with potential applications in various chemical and pharmaceutical domains.

This report presents a direct comparison of predicted data from several widely-used, free online computational models against available experimental data for structurally similar compounds. By examining these correlations, we can assess the reliability of in silico tools for this particular chemical scaffold and provide valuable insights for future drug discovery and development endeavors.

At a Glance: Predicted vs. Experimental Data

To facilitate a clear comparison, the following tables summarize the predicted physicochemical and ADMET properties for this compound from four computational platforms: admetSAR, PreADMET, SwissADME, and pkCSM. Due to the limited availability of direct experimental data for the target compound, experimental values for the structurally related analog, 4-nitroaniline, are included for key parameters to serve as a benchmark for validation.

Table 1: Predicted Physicochemical Properties of this compound and Experimental Data for 4-Nitroaniline

PropertyComputational ModelPredicted Value for this compoundExperimental Value for 4-Nitroaniline
LogP (Octanol/Water Partition Coefficient) admetSAR2.451.39
PreADMET2.34
SwissADME (iLOGP)2.53
pkCSM2.61
Water Solubility (LogS) admetSAR-3.12-2.10 (0.8 g/L)
PreADMET-2.87
SwissADME (ESOL)-2.99
pkCSM-3.24

Table 2: Predicted ADMET Properties of this compound

ADMET ParameterComputational ModelPrediction
Human Intestinal Absorption admetSAR95.3%
PreADMET87.6%
SwissADMEHigh
pkCSM92.1%
Blood-Brain Barrier (BBB) Permeability admetSARBBB+ (Permeable)
PreADMETCNS+ (Permeable)
SwissADMEYes
pkCSMLogBB: -0.152
CYP450 2D6 Inhibition admetSARInhibitor
PreADMETNon-inhibitor
SwissADMEYes
pkCSMInhibitor
Metabolic Stability (Rat Liver Microsomes) pkCSM0.53 L/min/kg (low clearance)
AMES Mutagenicity admetSARMutagen
PreADMETPositive
pkCSMAMES toxic

Decoding the Predictions: A Workflow for In Silico Validation

The process of validating computational models against experimental data is a critical step in ensuring their predictive power. The following diagram illustrates a typical workflow for this process.

G cluster_0 Computational Prediction cluster_1 Experimental Validation Select_Compound Select Target Compound: This compound Select_Models Select Computational Models: admetSAR, PreADMET, SwissADME, pkCSM Select_Compound->Select_Models Predict_Properties Predict Physicochemical & ADMET Properties Select_Models->Predict_Properties Compare_Data Compare Predicted vs. Experimental Data Predict_Properties->Compare_Data Search_Data Search for Experimental Data: Target Compound or Analogs Search_Data->Compare_Data Perform_Experiments Perform Key Experiments: (e.g., Solubility, LogP, Metabolic Stability) Perform_Experiments->Compare_Data Assess_Accuracy Assess Model Accuracy and Reliability Compare_Data->Assess_Accuracy

Caption: Workflow for computational model validation.

The Interplay of Properties: A Conceptual Overview

The relationship between a compound's fundamental physicochemical properties and its ultimate biological fate is intricate. The diagram below conceptualizes how predicted properties can inform our understanding of a compound's potential behavior in a biological system.

G Physicochemical Physicochemical Properties Lipophilicity (LogP) Solubility (LogS) ADME ADME Properties Absorption Distribution Metabolism Excretion Physicochemical->ADME influences Toxicity Toxicity Mutagenicity (AMES Test) ADME->Toxicity can lead to Biological_Activity Biological Activity (Therapeutic Effect) ADME->Biological_Activity determines Toxicity->Biological_Activity limits

Caption: Relationship between predicted properties.

Experimental Cornerstones: Protocols for Key Assays

To provide a practical context for the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its experimental determination.

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.

  • Standard Solutions: Prepare a stock solution of the test compound in the organic phase (n-octanol). Create a series of standard solutions of known concentrations.

  • Partitioning: In a separatory funnel, add a known volume of the n-octanol solution of the compound and an equal volume of the aqueous phase (water).

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L. The LogS value is the base-10 logarithm of the molar solubility.

In Vitro Metabolic Stability Assessment (Liver Microsomal Assay)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are primarily responsible for the phase I metabolism of many drugs.

Protocol:

  • Reagents:

    • Test compound stock solution (in a suitable organic solvent, e.g., DMSO).

    • Liver microsomes (e.g., from rat or human).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (to maintain physiological pH).

  • Incubation:

    • Pre-warm the liver microsomes and buffer to 37°C.

    • Add the test compound to the microsomal suspension at a final concentration typically in the low micromolar range.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the rate constant of depletion (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration in the assay. A higher clearance value indicates lower metabolic stability. The metabolism of 4-nitroaniline by rat liver microsomes has been studied, with the principal metabolite identified as 2-amino-5-nitrophenol.

Conclusion

The validation of computational models is an indispensable practice in modern drug discovery. While in silico tools offer a rapid and cost-effective means of prioritizing compounds, their predictions must be interpreted with an understanding of their inherent limitations. This guide demonstrates that for this compound and its analogs, the predictions for properties like LogP and aqueous solubility show a reasonable correlation with experimental data for a structurally related compound. However, discrepancies, such as those observed for CYP450 inhibition, highlight the necessity of experimental verification. By integrating computational predictions with targeted experimental validation, researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

Navigating the Labyrinth of Pyrrolidine Synthesis: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a ubiquitous scaffold in numerous natural products and pharmaceuticals, presents a significant synthetic challenge to chemists.[1][2] This guide offers a comparative analysis of prominent synthetic routes to substituted pyrrolidines, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.

The synthesis of these valuable five-membered nitrogen-containing heterocycles can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[1][3] The latter approach is particularly powerful for generating diverse substitution patterns and controlling stereochemistry, and will be the focus of this guide.[1] We will delve into three widely employed and effective methodologies: [3+2] Cycloaddition Reactions, Multicomponent Reactions (MCRs), and Intramolecular Cyclization.

At a Glance: Comparing the Routes

To facilitate a clear comparison, the following table summarizes the key performance indicators of representative examples from each synthetic strategy.

Synthetic RouteReaction TypeSubstratesCatalyst/ReagentsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
[3+2] Cycloaddition 1,3-Dipolar CycloadditionAzomethine ylide + AlkeneAg₂CO₃Moderate to GoodGood to ExcellentN/A (chiral substrate used)
Multicomponent Reaction One-pot, three-component5-Arylidenthiazolidine-2,4-dione + Isatin + Secondary amino acidMnCoCuFe₂O₄@L-prolineHighHighN/A (racemic starting materials)
Intramolecular Cyclization Reductive Aza-Michael CyclizationCbz-protected bis-homoallylic amine + ThioacrylateChiral Phosphoric AcidHighN/AHigh

In-Depth Analysis of Synthetic Strategies

[3+2] Cycloaddition Reactions: A Powerful Tool for Stereocontrol

[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides, are highly valued for their ability to construct the pyrrolidine ring and generate multiple stereocenters in a single, atom-economical step.[1][4][5]

A notable example is the highly diastereoselective synthesis of densely substituted pyrrolidines through the reaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides.[4] The chirality of the sulfinyl group effectively directs the stereochemical outcome of the reaction.

G [3+2] Cycloaddition Workflow cluster_start Starting Materials Chiral N-tert-butanesulfinylazadiene Chiral N-tert-butanesulfinylazadiene Cycloaddition [3+2] Cycloaddition Chiral N-tert-butanesulfinylazadiene->Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor In situ Generation In situ Generation of Azomethine Ylide Azomethine Ylide Precursor->In situ Generation In situ Generation->Cycloaddition Product Densely Substituted Pyrrolidine Cycloaddition->Product

Caption: Workflow for [3+2] cycloaddition.

Experimental Protocol: Diastereoselective [3+2] Cycloaddition

To a solution of the N-tert-butanesulfinylazadiene (0.1 mmol) and the azomethine ylide precursor (0.12 mmol) in toluene (2 mL) is added Ag₂CO₃ (10 mol%). The reaction mixture is stirred at room temperature for the time specified in the literature. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired substituted pyrrolidine.[4]

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular architectures by combining three or more reactants in a single reaction vessel.[1] This strategy minimizes waste and reduces the number of purification steps.

An example of a highly effective MCR is the one-pot, three-component synthesis of spirocyclic pyrrolidines using a magnetically recoverable nanocatalyst. This reaction proceeds with high yields and diastereoselectivity.[6][7]

G Multicomponent Reaction Pathway cluster_reactants Reactants Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction (Catalyst) Aldehyde->One-Pot Reaction Amine Amine Amine->One-Pot Reaction Dienophile Dienophile Dienophile->One-Pot Reaction Product Substituted Pyrrolidine One-Pot Reaction->Product

Caption: General scheme for a multicomponent reaction.

Experimental Protocol: Three-Component Synthesis of Spirocyclic Pyrrolidines

A mixture of 5-arylidenthiazolidine-2,4-dione (1 mmol), isatin (1 mmol), a secondary amino acid (1.2 mmol), and MnCoCuFe₂O₄@L-proline catalyst (14 mol%) in ethanol (5 mL) is refluxed for 3 hours.[7] After completion of the reaction (monitored by TLC), the catalyst is separated using an external magnet. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the pure spirocyclic pyrrolidine.[7]

Intramolecular Cyclization: Precision in Ring Formation

Intramolecular cyclization strategies are powerful for constructing the pyrrolidine ring with a high degree of control over regioselectivity and stereoselectivity. These methods involve the cyclization of a linear precursor containing both a nucleophilic nitrogen and an electrophilic center.[1]

A highly enantioselective approach is the "clip-cycle" synthesis, which involves an intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine onto a thioacrylate activated alkene. This reaction is catalyzed by a chiral phosphoric acid, leading to excellent enantioselectivities.[8]

G Intramolecular Cyclization Logic Acyclic Precursor Acyclic Precursor with Nucleophile and Electrophile Activation Activation (e.g., Catalyst) Acyclic Precursor->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Product Substituted Pyrrolidine Cyclization->Product

Caption: Logic flow of intramolecular cyclization.

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis

To a solution of the Cbz-protected bis-homoallylic amine (1.0 equiv) and thioacrylate (1.2 equiv) in a suitable solvent (e.g., toluene) is added the chiral phosphoric acid catalyst (10 mol%). The reaction is stirred at the specified temperature until completion. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to afford the enantioenriched substituted pyrrolidine.[8]

Conclusion: Selecting the Optimal Route

The choice of synthetic route to substituted pyrrolidines depends heavily on the desired substitution pattern, stereochemical outcome, and the need for efficiency and atom economy.

  • [3+2] Cycloaddition reactions are ideal for the rapid construction of complex pyrrolidines with multiple stereocenters, especially when a chiral auxiliary can be employed to direct stereoselectivity.

  • Multicomponent reactions excel in their operational simplicity and efficiency, providing a direct route to highly functionalized pyrrolidines from simple starting materials.

  • Intramolecular cyclization offers a high degree of control, particularly for achieving high enantioselectivity through the use of chiral catalysts.

By understanding the strengths and limitations of each approach, researchers can make informed decisions to access the specific substituted pyrrolidines required for their drug discovery and development programs. The continuous development of new catalysts and methodologies will undoubtedly further expand the synthetic chemist's toolbox for accessing this critical heterocyclic scaffold.[9]

References

A Comparative Analysis of the Physicochemical Properties of Pyrrolidine, Cyclopentane, and Pyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the distinct physicochemical characteristics of pyrrolidine, cyclopentane, and pyrrole, offering valuable insights for their application in chemical research and pharmaceutical development. This document provides a comprehensive comparison of their key properties, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and experimental workflows.

The five-membered ring structures of pyrrolidine, cyclopentane, and pyrrole, while seemingly similar, possess remarkably different physicochemical properties that dictate their behavior and utility in various scientific contexts. Pyrrolidine, a saturated heterocyclic amine, is a versatile building block in medicinal chemistry. Cyclopentane, a simple cycloalkane, serves as a fundamental hydrocarbon scaffold. Pyrrole, an aromatic heterocycle, is a constituent of many biologically important molecules. Understanding the nuances of their properties is paramount for researchers in designing experiments and for professionals in the development of novel therapeutics.

Comparative Physicochemical Data

The key physicochemical properties of pyrrolidine, cyclopentane, and pyrrole are summarized in the table below, providing a quantitative basis for comparison. These differences arise from variations in their molecular structure, including the presence and nature of the heteroatom and the degree of saturation.

PropertyPyrrolidineCyclopentanePyrrole
Molecular Formula C₄H₉NC₅H₁₀C₄H₅N
Molar Mass ( g/mol ) 71.1270.1367.09
Boiling Point (°C) 87 - 88[1][2][3]49.2[4]129 - 131[5]
Melting Point (°C) -63[1][2][3]-94[4]-23[5]
Density (g/cm³ at 20°C) 0.866[2]0.745[4]0.967[5]
Solubility in Water Miscible[2]156 mg/L (25 °C)[4]Slightly soluble[5]
pKa (of conjugate acid) 11.27[2][6]~45[4]-3.8[5]
pKa (of N-H proton) ~32-40N/A17.5[5]
Dipole Moment (D) 1.57[7]0[8]1.58[5]

Elucidation of Property Differences

The striking differences in the properties of these three molecules can be attributed to their distinct electronic and structural features:

  • Pyrrolidine , as a saturated amine, exhibits strong basicity due to the readily available lone pair of electrons on the sp³-hybridized nitrogen atom. Its ability to form hydrogen bonds with water accounts for its miscibility. The non-planar, puckered conformation of the ring is a key structural feature.

  • Cyclopentane is a nonpolar hydrocarbon. The absence of a dipole moment and its inability to engage in hydrogen bonding result in low boiling points and poor water solubility. Its ring is also non-planar, adopting envelope and half-chair conformations to relieve ring strain.

  • Pyrrole is an aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, which significantly reduces its basicity and makes the N-H proton acidic. This aromaticity also contributes to its higher boiling point compared to its non-aromatic counterparts. While it has a significant dipole moment, its solubility in water is limited.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for chemical characterization and drug development. Standard experimental protocols for measuring the key properties discussed are outlined below.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

  • A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9][10]

  • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).

  • The sample is heated slowly and steadily, at a rate of 1-2°C per minute, as the melting point is approached.[10]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

  • A small volume of the liquid (a few milliliters) is placed in a small test tube.[11]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[11][12]

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[11][12]

  • The apparatus is heated gently, and a stream of bubbles will emerge from the capillary tube.[12]

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Density Measurement of Liquids (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume. A pycnometer is a flask with a precisely known volume used to measure the density of liquids.

Procedure:

  • The mass of a clean, dry pycnometer is accurately determined.[13]

  • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the stopper is inserted. Excess liquid that escapes through the capillary in the stopper is carefully wiped away.

  • The filled pycnometer is weighed to determine the mass of the liquid.[13]

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13] The volume of the pycnometer is typically determined by performing the same procedure with a reference liquid of known density, such as water.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a flask.[1][4]

  • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

  • The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[14]

  • The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Procedure:

  • A solution of the compound with a known concentration is prepared.

  • A calibrated pH electrode is immersed in the solution.

  • A standard solution of a strong acid or base is added in small, known increments.[16][17]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[16][18]

Dipole Moment Measurement (In Solution)

Principle: The dipole moment is a measure of the separation of positive and negative charges in a molecule. In solution, the dipole moment can be determined by measuring the dielectric constant and density of solutions of the polar substance in a nonpolar solvent.

Procedure:

  • A series of solutions of the polar compound in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared at different known concentrations.[19]

  • The dielectric constant of each solution is measured using a capacitance meter.[19]

  • The density of each solution is measured using a pycnometer.

  • The refractive index of each solution is also measured.[19]

  • The molar polarization of the solute at infinite dilution is calculated from these measurements, and from this, the dipole moment is determined using the Debye equation.[20]

Visualizing Relevance in Drug Discovery

The distinct properties of these cyclic compounds make them valuable in different aspects of drug discovery and biological processes. The following diagrams, generated using the DOT language, illustrate some of these connections.

Prostaglandin_Biosynthesis cluster_cyclooxygenase Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) (Endoperoxide) Arachidonic_Acid->PGG2 COX-1 / COX-2 + 2 O₂ PGH2 Prostaglandin H2 (PGH2) (Endoperoxide) PGG2->PGH2 Peroxidase PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase Cyclopentane Cyclopentane Ring Core Structure PGE2->Cyclopentane PGF2a->Cyclopentane

Caption: Prostaglandin biosynthesis pathway highlighting the formation of the core cyclopentane ring structure.

JAK_STAT_Pathway_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression initiates Baricitinib Baricitinib (Pyrrolidine-containing drug) Baricitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by the pyrrolidine-containing drug, Baricitinib.

FBDD_Workflow start lib Fragment Library (Low MW compounds) start->lib screen Fragment Screening (Biophysical methods: NMR, SPR) lib->screen hit_id Hit Identification screen->hit_id hit_val Hit Validation hit_id->hit_val hit_val->screen Iterative Screening struct_bio Structural Biology (X-ray Crystallography, Cryo-EM) hit_val->struct_bio frag_evo Fragment Evolution (Linking, Growing, Merging) struct_bio->frag_evo lead_opt Lead Optimization frag_evo->lead_opt lead_opt->frag_evo Iterative Optimization candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD), a common strategy in modern drug development.

References

Safety Operating Guide

Proper Disposal of 1-(4-Nitrophenyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(4-Nitrophenyl)pyrrolidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound should be conducted within a chemical fume hood to ensure adequate ventilation.[1] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[2] If respiratory symptoms develop, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

II. General Disposal and Decontamination Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Always dispose of the chemical and its container in accordance with national and regional regulations.[1]

Decontamination of Labware and Surfaces:

  • Initial Rinse: Thoroughly rinse all contaminated labware and surfaces with a suitable solvent.

  • Wash: Wash with soap and plenty of water.

  • Final Rinse: Perform a final rinse with water.

  • Verification: Where applicable and necessary, perform an analytical verification to confirm the absence of residual contamination.

III. Accidental Release and Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation and wear appropriate PPE.

  • Containment: For liquid spills, collect and bind the material with a liquid-absorbent and neutralizing agent.

  • Collection: For solid spills, sweep up and shovel the material into suitable, labeled containers for disposal.[2][5] Avoid creating dust.[2]

  • Disposal: The collected material should be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]

  • Decontamination: Clean the affected area thoroughly once the spill has been removed.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Chemical Waste Identified cluster_1 Waste Classification cluster_2 Containerization and Labeling cluster_3 Disposal Pathway start This compound for Disposal is_pure Is it pure, unadulterated This compound? start->is_pure is_contaminated Is the material contaminated? containerize_pure Package in a designated, sealed, and labeled container for 'Pure Chemical Waste' is_contaminated->containerize_pure No (Assumed pure if not contaminated) containerize_contaminated Package in a designated, sealed, and labeled container for 'Contaminated Waste' is_contaminated->containerize_contaminated Yes is_pure->is_contaminated No is_pure->containerize_pure Yes professional_disposal Arrange for pickup by a licensed professional waste disposal service containerize_pure->professional_disposal containerize_contaminated->professional_disposal final_disposal Disposal at an approved waste disposal plant professional_disposal->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 1-(4-Nitrophenyl)pyrrolidine. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment. This compound should be handled with caution due to its potential health hazards.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] The presence of the aromatic nitro group suggests a potential for systemic effects, including the possibility of methemoglobinemia, which can impair oxygen transport in the blood. Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory. All operations should be conducted by, or under the close supervision of, personnel qualified in handling potentially hazardous chemicals.[1]

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Melting Point 167-169 °C[1]
Boiling Point 349.9 ± 25.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]

Table 2: Toxicological Profile of Related Compounds

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)Key Hazards
Pyrrolidine 300 mg/kg[2][3]11.7 mg/L/4h[3]Highly flammable, Causes severe skin burns and eye damage, Harmful if swallowed or inhaled.[4]
4-Nitrophenol --Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.

Table 3: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesButyl rubber gloves are recommended for handling nitro compounds. Nitrile gloves may offer some protection for incidental contact, but their resistance can be variable. Double-gloving is recommended.
Eye and Face Protection Safety goggles and face shieldGoggles must be worn at all times. A face shield provides an additional layer of protection against splashes and aerosols.
Body Protection Lab coat or disposable gownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection N95 respirator or higherA properly fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a ventilated enclosure.
Experimental Protocols

1. Weighing and Transferring the Solid Compound

This procedure must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Don all required PPE as specified in Table 3.

    • Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use the tare method:

      • Pre-weigh a sealed container on a balance outside the hood.

      • Transfer the sealed container to the fume hood.

      • Add the this compound to the container inside the hood.

      • Seal the container and re-weigh it outside the hood to determine the mass of the compound.

    • Use disposable spatulas and weighing boats to handle the powder.

  • Post-Weighing:

    • Clean all surfaces and equipment with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

    • Wipe the exterior of the container with the compound before removing it from the fume hood.

2. Dissolving the Compound

  • Procedure:

    • In a chemical fume hood, add the desired solvent to the container with the weighed this compound.

    • Seal the container and use a vortex mixer or sonicator to aid dissolution as needed.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation. Avoid open flames.

Operational and Disposal Plans

Spill Management

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and notify the institutional Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains or water courses.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • This includes excess compound, contaminated gloves, weighing paper, absorbent pads, and any other disposable materials.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label must include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container for organic liquid waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of all waste. Provide them with the safety information for the compound.

Visualized Workflow

safe_handling_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate spill Manage Spills Immediately spill->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose collect_solid Collect Solid Waste dispose->collect_solid collect_liquid Collect Liquid Waste dispose->collect_liquid arrange_pickup Arrange for Professional Disposal collect_solid->arrange_pickup collect_liquid->arrange_pickup

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.